molecular formula C10H12N2O B187972 4-Methyl-1-phenylpyrazolidin-3-one CAS No. 2654-57-1

4-Methyl-1-phenylpyrazolidin-3-one

Cat. No.: B187972
CAS No.: 2654-57-1
M. Wt: 176.21 g/mol
InChI Key: ZZEYCGJAYIHIAZ-UHFFFAOYSA-N
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Description

4-Methyl-1-phenylpyrazolidin-3-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96628. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1-phenylpyrazolidin-3-one
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InChI

InChI=1S/C10H12N2O/c1-8-7-12(11-10(8)13)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,13)
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InChI Key

ZZEYCGJAYIHIAZ-UHFFFAOYSA-N
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Canonical SMILES

CC1CN(NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12N2O
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DSSTOX Substance ID

DTXSID8044412
Record name 4-Methyl-1-phenylpyrazolidin-3-one
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Molecular Weight

176.21 g/mol
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Physical Description

Very slightly yellow crystalline powder; [Acros Organics MSDS]
Record name 4-Methyl-1-phenyl-3-pyrazolidone
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Solubility

19 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

2654-57-1
Record name 4-Methyl-1-phenyl-3-pyrazolidone
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Record name 4-methyl-1-phenyl-3-pyrazolidone
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Record name 4-METHYL-1-PHENYLPYRAZOLIDIN-3-ONE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1-phenylpyrazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2654-57-1

This technical guide provides a comprehensive overview of 4-Methyl-1-phenylpyrazolidin-3-one, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and insights into its potential pharmacological relevance.

Core Properties and Data

This compound, also known as Phenidone B, is a pyrazolidinone derivative. Its core structure consists of a five-membered ring containing two adjacent nitrogen atoms and a ketone group, with a methyl group at the fourth position and a phenyl group at the first position.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 2654-57-1[2]
Molecular Formula C₁₀H₁₂N₂O[3]
Molecular Weight 176.22 g/mol [3]
Appearance White to light yellow or slightly yellow to beige fine crystalline powder[2][4]
Melting Point 133-136 °C[4]
Solubility Soluble in methanol.[4] Limited solubility in water.
Purity ≥98% (HPLC) is commercially available.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for reproducible research. The following sections provide cited and inferred experimental protocols.

Synthesis of this compound

The synthesis of this compound can be achieved via the reaction of phenylhydrazine with a suitable C4-alkanoic acid derivative, such as an ester or acyl halide, bearing a methyl group at the 2-position and a leaving group at the 3-position. A plausible synthetic route involves the condensation of phenylhydrazine with ethyl 2-methyl-3-chloropropionate.

Reaction: Phenylhydrazine + Ethyl 2-methyl-3-chloropropionate → this compound + Ethanol + HCl

Materials:

  • Phenylhydrazine

  • Ethyl 2-methyl-3-chloropropionate

  • Anhydrous ethanol

  • Sodium ethoxide (or another suitable base)

  • Hydrochloric acid (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • Phenylhydrazine is added to the ethanolic sodium ethoxide solution.

  • Ethyl 2-methyl-3-chloropropionate is then added dropwise to the reaction mixture.

  • The mixture is refluxed for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The residue is taken up in water and neutralized with dilute hydrochloric acid, leading to the precipitation of the crude product.

  • The crude product is extracted with dichloromethane.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude this compound.

Purification: Recrystallization

The crude product can be purified by recrystallization to obtain a crystalline solid of high purity.

Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[5] Based on the general solubility of similar compounds, a mixture of ethanol and water or a solvent system like dichloromethane/hexane could be effective.[6]

Procedure:

  • The crude this compound is dissolved in a minimal amount of hot ethanol.

  • Hot water is added dropwise until the solution becomes slightly turbid.

  • The solution is then allowed to cool slowly to room temperature and subsequently cooled in an ice bath to facilitate maximum crystal formation.

  • The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is suitable for the analysis of pyrazolone derivatives.[7]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is commonly employed.[7]

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used for the identification and purity assessment of this compound.[2]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) is typically used to ensure good separation.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV. The resulting mass spectrum can be compared with library data for identification.

Signaling Pathways and Pharmacological Relevance

While this compound itself is primarily an intermediate, its structural similarity to known bioactive compounds suggests potential pharmacological activity. The parent compound, Phenidone (1-phenylpyrazolidin-3-one), is a known dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively.

The diagram below illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Phenylhydrazine + Ethyl 2-methyl-3-chloropropionate Reaction Condensation Reaction (Base, Reflux in Ethanol) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Pure_Product Pure Crystalline Product Recrystallization->Pure_Product Analysis_Methods HPLC / GC-MS Pure_Product->Analysis_Methods Confirmation Structure & Purity Confirmation Analysis_Methods->Confirmation

Caption: General workflow for the synthesis and purification of this compound.

The following diagram illustrates the potential mechanism of action of pyrazolidinone derivatives as anti-inflammatory agents by inhibiting the COX and LOX pathways.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_enzymes Enzymatic Pathways Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pyrazolidinone Pyrazolidinone Derivative (e.g., Phenidone) Pyrazolidinone->COX Pyrazolidinone->LOX

Caption: Potential anti-inflammatory mechanism of pyrazolidinone derivatives.

References

4-Methyl-1-phenylpyrazolidin-3-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Methyl-1-phenylpyrazolidin-3-one, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and IUPAC Name

This compound is a derivative of pyrazolidine, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The core structure is a pyrazolidin-3-one, which indicates the presence of a ketone group at the third position of the ring. A phenyl group is substituted at the first nitrogen atom, and a methyl group is attached to the fourth carbon atom. The presence of a stereocenter at the C4 position means the compound can exist as a racemic mixture.

The systematically generated IUPAC name for this compound is This compound [1].

Structural Diagram

chemical_structure cluster_ring cluster_phenyl C3 O C4 C C3->C4 = N1 N N2 N N1->N2 C1p C N1->C1p N2->C3 C5 C C4->C5 CH3 CH₃ C4->CH3 C5->N1 C2p C C1p->C2p C3p C C2p->C3p = C4p C C3p->C4p C5p C C4p->C5p = C6p C C5p->C6p C6p->C1p = experimental_workflow start Start: Reagents and Glassware setup Reaction Setup: - Round-bottom flask - Reflux condenser - Magnetic stirrer - Phenylhydrazine in Ethanol start->setup addition Reagent Addition: Slowly add Ethyl 2-methylacrylate setup->addition reflux Reaction: Heat to reflux for several hours (Monitor by TLC) addition->reflux workup Work-up: - Cool to room temperature - Remove solvent under reduced pressure reflux->workup purification Purification: Recrystallization from Ethanol/Water workup->purification characterization Characterization: - NMR - IR - Mass Spectrometry - Melting Point purification->characterization end End: Pure Product characterization->end

References

4-Methyl-1-phenylpyrazolidin-3-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and analytical methodologies for 4-Methyl-1-phenylpyrazolidin-3-one. Additionally, it outlines the compound's role as a key intermediate within the broader context of the drug development pipeline.

Core Compound Data

Quantitative data for this compound is summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O[1][2]
Molecular Weight 176.22 g/mol [2]
IUPAC Name This compound[1]
CAS Number 2654-57-1[1]
Appearance White to light yellow crystalline powder[3]
Melting Point 133-136 °C[3]

Experimental Protocols

While specific, validated protocols for this compound are not widely published, the following sections detail plausible experimental methodologies based on established chemical principles and analogous compounds. These protocols are intended to serve as a starting point for methods development and validation.

Synthesis Protocol: Cyclocondensation Reaction

The synthesis of pyrazolidinone cores typically involves the cyclocondensation of a hydrazine derivative with a suitable ester. For this compound, a likely synthetic route is the reaction of phenylhydrazine with an ethyl or methyl ester of 2-methyl-3-oxobutanoic acid. The following is a representative protocol adapted from the synthesis of structurally similar pyrazolone compounds.[4]

Reaction: Phenylhydrazine + Ethyl 2-methyl-3-oxobutanoate → this compound + Ethanol + Water

Materials:

  • Phenylhydrazine

  • Ethyl 2-methyl-3-oxobutanoate (or a similar beta-keto ester)

  • Glacial acetic acid (as a catalyst)

  • Ethanol (as a solvent)

  • Ice bath

  • Reflux apparatus

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Cool the mixture in an ice bath and slowly add ethyl 2-methyl-3-oxobutanoate dropwise with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

  • The purified this compound should be dried under vacuum.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the quantification and purity assessment of this compound. The following is a proposed starting method based on methodologies for similar pyrazolone derivatives.[5]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30:70 acetonitrile:water and ramping up the acetonitrile concentration). The aqueous phase may be buffered (e.g., with phosphate buffer to a pH of 2) to ensure consistent peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound; likely in the range of 230-280 nm.

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create a calibration curve.

Procedure:

  • Prepare samples by accurately weighing and dissolving the compound in the mobile phase or a compatible solvent.

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the standards and samples.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve generated from the standards.

  • Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and sensitivity.

Role in Drug Development and Discovery

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of analgesic and anti-inflammatory agents.[3] The pyrazolidinone scaffold is a well-established pharmacophore in medicinal chemistry. For instance, some pyrazole derivatives are known to act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery.[6][7]

The following diagram illustrates a generalized workflow for early-stage drug discovery, highlighting where an intermediate like this compound would be utilized.

DrugDiscoveryWorkflow TargetID Target Identification & Validation AssayDev Assay Development & HTS TargetID->AssayDev HitID Hit Identification AssayDev->HitID LeadGen Lead Generation (Medicinal Chemistry) HitID->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt Candidate Candidate Selection LeadOpt->Candidate Intermediate This compound (Building Block) Intermediate->LeadGen

Caption: Early-Stage Drug Discovery Workflow.

This workflow demonstrates the progression from identifying a biological target to selecting a drug candidate for preclinical development.[8] this compound, as a chemical building block, plays a pivotal role in the "Lead Generation" phase. In this stage, medicinal chemists synthesize a library of diverse compounds based on a core scaffold, like the pyrazolidinone structure, to improve potency and selectivity towards the identified biological target. The structural modifications enabled by such intermediates are critical for optimizing the pharmacological properties of a potential new drug.

References

An In-depth Technical Guide on 4-Methyl-1-phenylpyrazolidin-3-one: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methyl-1-phenylpyrazolidin-3-one, with a specific focus on its melting point and solubility. The information is presented to support research, development, and quality control activities involving this compound.

Physicochemical Data

The melting point and solubility are critical parameters for the identification, purification, and formulation of chemical compounds. The data for this compound are summarized below.

PropertyValueSource
Melting Point132-136 °C[1]
Melting Point142.5-143 °C[2]
Water Solubility19 µg/mL (at pH 7.4)[2][3]

Note: Variations in reported melting points may arise from different experimental conditions or sample purity.

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying physicochemical data. The following sections describe standard protocols for determining the melting point and solubility of organic compounds like this compound.

1. Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This property is a key indicator of purity, with pure compounds typically exhibiting a sharp melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.[4]

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[4][5]

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

  • Heating and Observation:

    • A rapid initial heating can be performed to determine an approximate melting range.

    • For an accurate measurement, a fresh sample is heated slowly, at a rate of about 2°C per minute, starting from a temperature approximately 20°C below the estimated melting point.[6]

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[4][7]

2. Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding the solubility of a compound in various solvents is crucial for purification, formulation, and biological studies.

General Qualitative Procedure:

  • Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed into a test tube.[8]

  • Solvent Addition: A specific volume of the desired solvent (e.g., 0.75 mL of water) is added in portions.[8]

  • Mixing: The test tube is shaken vigorously after each addition of the solvent for a set period (e.g., 60 seconds).[8][9]

  • Observation: The mixture is visually inspected to determine if the compound has completely dissolved. If the solid is no longer visible, it is considered soluble. If it remains undissolved, it is deemed insoluble.[9]

Workflow for Solubility Classification

The following diagram illustrates a typical workflow for classifying the solubility of an organic compound.

G Solubility Classification Workflow start Start with Unknown Compound test_water Test Solubility in Water start->test_water water_soluble Water Soluble test_water->water_soluble Soluble water_insoluble Water Insoluble test_water->water_insoluble Insoluble test_ether Test Solubility in Ether water_soluble->test_ether test_naoh Test Solubility in 5% NaOH water_insoluble->test_naoh end End test_ether->end naoh_soluble Soluble in NaOH (Acidic Compound) test_naoh->naoh_soluble Soluble naoh_insoluble Insoluble in NaOH test_naoh->naoh_insoluble Insoluble naoh_soluble->end test_hcl Test Solubility in 5% HCl naoh_insoluble->test_hcl hcl_soluble Soluble in HCl (Basic Compound) test_hcl->hcl_soluble Soluble hcl_insoluble Insoluble in HCl (Neutral Compound) test_hcl->hcl_insoluble Insoluble hcl_soluble->end hcl_insoluble->end

Caption: A flowchart illustrating the systematic process for determining the solubility class of an organic compound.

Logical Relationships in Physicochemical Property Determination

The determination of the melting point and solubility follows a logical experimental progression. The following diagram outlines this relationship.

G Experimental Workflow for Physicochemical Characterization start Obtain Pure Sample of This compound melting_point Determine Melting Point start->melting_point solubility Determine Solubility Profile start->solubility mp_protocol Follow Melting Point Protocol: - Sample Preparation - Capillary Loading - Controlled Heating - Record Range melting_point->mp_protocol data_analysis Data Analysis and Comparison melting_point->data_analysis sol_protocol Follow Solubility Protocol: - Select Solvents - Controlled Mixing - Visual Observation - Quantify if necessary solubility->sol_protocol solubility->data_analysis report Report Physicochemical Properties data_analysis->report

References

Spectroscopic and Structural Elucidation of 4-Methyl-1-phenylpyrazolidin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Methyl-1-phenylpyrazolidin-3-one (CAS No. 2654-57-1). The information is compiled to assist in the identification, characterization, and quality control of this molecule, which holds potential in medicinal chemistry and pharmaceutical development. The guide presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed, generalized experimental protocols for acquiring such data.

Compound Overview

This compound is a derivative of pyrazolidinone, a class of compounds known for a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Its structure, featuring a phenyl group on the nitrogen at position 1 and a methyl group at position 4 of the pyrazolidinone ring, makes it a subject of interest for further investigation and as a scaffold in drug design.

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. The following tables summarize the data available from public databases and provide expected ranges based on the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally derived high-resolution NMR data with assigned chemical shifts and coupling constants for this compound is not available in the searched literature, a ¹H NMR spectrum has been recorded on a Varian A-60 instrument[1]. The expected signals are described below.

Table 1: Expected ¹H NMR Spectral Data

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Methyl (CH₃)1.1 - 1.4Doublet3H
Methylene (CH₂)3.2 - 3.8Multiplet2H
Methine (CH)2.5 - 3.0Multiplet1H
Phenyl (Ar-H)6.8 - 7.5Multiplet5H
Amide (N-H)8.0 - 9.0Broad Singlet1H

Table 2: Expected ¹³C NMR Spectral Data

CarbonExpected Chemical Shift (δ, ppm)
Methyl (CH₃)15 - 25
Methine (CH)35 - 45
Methylene (CH₂)45 - 55
Phenyl (Ar-C)110 - 130
Phenyl (Ar-C, ipso)140 - 150
Carbonyl (C=O)170 - 180
Infrared (IR) Spectroscopy

An FT-IR spectrum was obtained using a KBr wafer technique[1]. The following table lists the expected characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3200 - 3300N-HStretching
3000 - 3100C-H (Aromatic)Stretching
2850 - 3000C-H (Aliphatic)Stretching
~1680C=O (Amide)Stretching
1580 - 1600C=C (Aromatic)Stretching
1450 - 1500C=C (Aromatic)Stretching
Mass Spectrometry (MS)

GC-MS data is available and indicates a molecular weight of 176.21 g/mol [1]. The primary fragmentation peaks are summarized below.

Table 4: Mass Spectrometry Data

m/zInterpretation
176Molecular Ion [M]⁺
105[C₆H₅N₂]⁺ fragment
77[C₆H₅]⁺ fragment

Experimental Protocols

The following sections detail generalized but comprehensive protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of a solid sample like this compound is as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock onto the deuterium signal of the solvent and shim the magnetic field. acq1->acq2 acq3 Acquire the 1H spectrum using a standard pulse sequence. acq2->acq3 acq4 Acquire the 13C spectrum using a proton-decoupled pulse sequence. acq3->acq4 proc1 Apply Fourier transformation to the FID. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard. proc2->proc3 proc4 Integrate the signals in the 1H spectrum. proc3->proc4 G cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition prep1 Grind 1-2 mg of the sample with ~200 mg of dry KBr powder in an agate mortar. prep2 Ensure a fine, homogeneous mixture is obtained. prep1->prep2 pellet1 Place the mixture into a pellet die. prep2->pellet1 pellet2 Press the mixture under high pressure (several tons) to form a transparent pellet. pellet1->pellet2 acq1 Place the KBr pellet in the sample holder of the FT-IR spectrometer. pellet2->acq1 acq2 Acquire a background spectrum (air or pure KBr pellet). acq1->acq2 acq3 Acquire the sample spectrum. acq2->acq3 G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane). gc1 Inject the sample solution into the GC. prep1->gc1 gc2 The compound is vaporized and separated on a capillary column. gc1->gc2 ms1 The separated compound enters the mass spectrometer. gc2->ms1 ms2 Ionization (typically Electron Ionization, EI). ms1->ms2 ms3 The ions are separated by their mass-to-charge ratio and detected. ms2->ms3 G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazolidinones Pyrazolidinone Derivatives (e.g., this compound) Pyrazolidinones->COX_Enzymes Inhibition

References

Whitepaper: A Comprehensive Technical Guide to the Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) from N-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the synthesis of 3-Methyl-1-phenyl-5-pyrazolone, a compound commonly known as Edaravone. The primary focus is on the widely employed Knorr pyrazole synthesis, utilizing N-phenylhydrazine and a β-ketoester (methyl or ethyl acetoacetate) as key starting materials. This guide details the underlying reaction mechanism, presents various experimental protocols with comparative data, and outlines purification and characterization methodologies. All quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams to ensure clarity and reproducibility for research and development applications.

Introduction

3-Methyl-1-phenyl-5-pyrazolone (CAS No. 89-25-8), widely known as Edaravone, is a potent antioxidant and free radical scavenger. It is utilized in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. The molecule's chemical and physical properties are influenced by its existence in several tautomeric forms, including keto, enol, and amine forms, which can lead to varied nomenclature in literature, such as 4-Methyl-1-phenylpyrazolidin-3-one.[1]

The most established and industrially viable method for its synthesis is the Knorr pyrazole synthesis, which involves the condensation reaction between N-phenylhydrazine and a β-ketoester like ethyl acetoacetate or methyl acetoacetate.[1] This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the pyrazolone ring.[1][2] This guide explores several variations of this core reaction, providing detailed protocols and comparative data to assist researchers in selecting and optimizing a synthetic strategy.

Reaction Mechanism and Synthesis Workflow

The synthesis of Edaravone from phenylhydrazine and a β-ketoester is a classic example of condensation and cyclization. The mechanism involves a regioselective nucleophilic attack by the most nucleophilic nitrogen atom of phenylhydrazine on the ketone carbonyl of the acetoacetate, followed by an intramolecular cyclization and elimination of alcohol and water.[1]

G Figure 1: Reaction Mechanism for Edaravone Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Phenylhydrazine N-Phenylhydrazine Intermediate Hydrazone Intermediate Phenylhydrazine->Intermediate Nucleophilic Attack on Ketone Acetoacetate Ethyl Acetoacetate Acetoacetate->Intermediate Product 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) Intermediate->Product Intramolecular Cyclization & Elimination (-EtOH, -H2O)

Figure 1: Reaction Mechanism for Edaravone Synthesis

A typical experimental procedure follows a logical sequence of steps from reactant preparation to final product analysis. This workflow ensures consistency and high purity of the final compound.

G Figure 2: General Experimental Workflow A Reactant Preparation Phenylhydrazine or its salt + Methyl/Ethyl Acetoacetate B Reaction Condensation & Cyclization A->B C Isolation Precipitation upon cooling & Filtration B->C D Purification Recrystallization from a suitable solvent C->D E Analysis HPLC, MP, NMR D->E

Figure 2: General Experimental Workflow

Comparative Analysis of Synthetic Protocols

Multiple protocols for the synthesis of Edaravone have been reported, varying in solvent, catalyst, temperature, and reaction time. These variations can significantly impact yield and purity. The following table summarizes key quantitative data from several distinct methods.

Method Starting Materials Solvent Catalyst/Additive Temp (°C) Time (h) Yield (%) Purity (%) Reference
Aqueous Phenylhydrazine HCl, Methyl AcetoacetateWaterNaOH (to free base)Reflux2.5 - 3~91 (Crude)N/A[3]
Solvent-Free Phenylhydrazine, Ethyl AcetoacetateNoneNone135 - 1451Very GoodN/A[1]
Catalytic (Acid) Phenylhydrazine, Methyl AcetoacetateMethanolTartaric Acid75 - 80192.199.55 (HPLC)[4]
Catalytic (Acid) Phenylhydrazine, Methyl AcetoacetateEthanolAcetic Acid75 - 80194.299.39 (HPLC)[5]
pH Controlled Phenylhydrazine, Methyl AcetoacetateWaterHCl/Ammonia (to pH 6.0), Sodium DithioniteReflux2 - 5HighHigh[6]
Low Temp Phenylhydrazine, Ethyl AcetoacetateAbsolute EthanolNone10 - 251 - 2 (stirring)98.399.8 (HPLC)[7]

Detailed Experimental Protocols

This section provides detailed methodologies for three distinct and reproducible synthetic approaches.

Protocol 1: Aqueous Synthesis from Phenylhydrazine Hydrochloride [3]

  • Preparation of Phenylhydrazine: In a suitable reaction vessel, dissolve 15g (104 mmol) of phenylhydrazine hydrochloride in 120 mL of water with stirring for 30 minutes. Add an equimolar amount of sodium hydroxide (4.16g, 104 mmol) and continue stirring for another 30 minutes to generate free phenylhydrazine in situ.

  • Reaction: To the resulting solution, add 13g (100 mmol) of methyl acetoacetate dropwise. The reaction is exothermic and will warm up. Heat the mixture to reflux and maintain for 2.5 hours.

  • Isolation: Stop heating and allow the mixture to stir and cool to room temperature.

  • Filtration: Collect the precipitated faint yellow solid by filtration. Dry the crude product to obtain Edaravone.

    • Reported Crude Yield: 16.7g.

Protocol 2: Solvent-Free Synthesis [1]

  • Reactant Addition: In a round-bottomed flask, carefully and slowly add 1.25 mL (12.5 mmol) of phenylhydrazine to 1.625 mL (12.5 mmol) of ethyl acetoacetate. This addition is slightly exothermic and should be performed in a fume hood.

  • Reaction: Assemble a reflux condenser and heat the mixture for 60 minutes at a temperature of 135–145 °C. A heavy syrup will form.

  • Isolation: Transfer the hot syrup into a beaker and cool it thoroughly in an ice-water bath.

  • Precipitation: Add 2 mL of diethyl ether and stir the mixture vigorously until a crude powdered pyrazolone is obtained. Collect the solid by filtration.

Protocol 3: Acid-Catalyzed Synthesis in Ethanol [5]

  • Reactant Preparation: In a 1L four-hole round-bottomed flask, add 200 mL of ethanol. Under stirring at room temperature, successively add 100g (0.9247 mol) of phenylhydrazine, 120.3g (0.9247 mol) of methyl acetoacetate, and 10 mL of acetic acid.

  • Reaction: While protecting the reaction with nitrogen, gradually heat the mixture to 75–80 °C. Stop heating after 1 hour of reaction time.

  • Crystallization: Allow the mixture to stir and cool to 60 °C. Add 50 mL of n-hexane and then cool further to 10 °C. Maintain this temperature and continue stirring for 1 hour to promote crystallization.

  • Isolation and Washing: Collect the product by filtration under diminished pressure. Wash the filter cake successively with 100 mL of ethanol, 100 mL of n-hexane, and finally 100 mL of ethanol.

  • Drying: Dry the product under reduced pressure (1.33–3.33 kPa) at 90 °C for 3–5 hours.

    • Reported Yield: 151.7g (94.2%).

    • Reported Purity: 99.39% (HPLC).

Purification and Characterization

The primary method for purifying the crude Edaravone product is recrystallization. The choice of solvent is critical for obtaining high purity and good recovery.

G Figure 3: General Purification Workflow by Recrystallization A Crude Edaravone (Filtered Solid) B Dissolve in Minimum Amount of Hot Solvent (e.g., Ethanol) A->B C Hot Gravity Filtration (Optional, to remove insoluble impurities) B->C D Slowly Cool Filtrate to Room Temperature C->D E Cool in Ice Bath to Maximize Crystallization D->E F Collect Crystals via Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals Under Vacuum G->H

Figure 3: General Purification Workflow by Recrystallization

Common Recrystallization Solvents:

  • Dehydrated or absolute ethanol is frequently used.[6][7]

  • An isopropanol-water solution has also been reported for effective purification.[3]

Characterization: The identity and purity of the synthesized 3-Methyl-1-phenyl-5-pyrazolone should be confirmed using standard analytical techniques:

  • Melting Point (MP): A sharp melting point is indicative of high purity. The reported melting point is approximately 126-128 °C.[2]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product quantitatively.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. Key signals in ¹H NMR (CDCl₃) include a singlet for the methyl group protons (~2.18 ppm), a singlet for the methylene protons on the ring (~3.42 ppm), and multiplets for the phenyl group protons (~7.17-7.84 ppm).[2]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion

The synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) from N-phenylhydrazine and a β-ketoester is a robust and versatile process. By adjusting parameters such as solvent, catalyst, and temperature, the reaction can be optimized to achieve high yields and excellent purity, suitable for pharmaceutical applications. The protocols detailed in this guide, ranging from simple aqueous and solvent-free methods to highly controlled catalytic processes, provide a solid foundation for researchers and drug development professionals to produce this important compound efficiently and reproducibly.

References

The Pivotal Role of Pyrazolidinone Derivatives in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolidinone core, a five-membered heterocyclic motif, has emerged as a versatile scaffold in both organic synthesis and medicinal chemistry. Its unique structural and electronic properties have enabled its use as a chiral auxiliary, a catalyst, and a key building block for complex molecular architectures. In the realm of drug development, pyrazolidinone derivatives have demonstrated a wide array of pharmacological activities, acting on various biological targets. This technical guide provides an in-depth exploration of the mechanisms of action of pyrazolidinone derivatives in organic synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.

Core Mechanisms in Organic Synthesis

Pyrazolidinone derivatives exert their influence in organic synthesis through several key mechanistic pathways, primarily in the domain of asymmetric catalysis. These mechanisms often involve the formation of transient, activated intermediates that facilitate highly stereoselective bond formations.

Iminium Ion Catalysis in Asymmetric Diels-Alder Reactions

A fundamental application of chiral secondary amines, often derived from or related to pyrazolidinone structures, is in the activation of α,β-unsaturated aldehydes and ketones towards cycloaddition reactions. The mechanism proceeds via the formation of a transient iminium ion, which lowers the LUMO of the dienophile, thereby accelerating the Diels-Alder reaction and allowing for high levels of stereocontrol.

Logical Relationship: Iminium Ion Catalysis Workflow

G cluster_0 Catalytic Cycle start Chiral Amine Catalyst (Pyrazolidinone-derived) iminium Iminium Ion (Activated Dienophile) start->iminium + Enal enal α,β-Unsaturated Aldehyde enal->iminium cycloaddition [4+2] Cycloaddition iminium->cycloaddition + Diene diene Diene diene->cycloaddition hydrolysis Hydrolysis cycloaddition->hydrolysis product Enantioenriched Diels-Alder Adduct hydrolysis->product end Catalyst Regeneration hydrolysis->end end->start

Caption: Iminium ion catalytic cycle for the Diels-Alder reaction.

Enamine Catalysis in Aza-Michael/Cascade Reactions

Pyrazolidinone derivatives can also participate in enamine catalysis, where a chiral secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate can then undergo a variety of reactions, such as conjugate additions to electrophiles. A notable example is the asymmetric synthesis of pyrazolidine derivatives through an aza-Michael/hemiaminal cascade reaction.

Experimental Workflow: Asymmetric Synthesis of 3-Hydroxypyrazolidines

G start Start: α,β-Unsaturated Aldehyde + Di-1,2-N-protected Hydrazine catalyst_add Add Chiral Amine Catalyst start->catalyst_add reaction Stir at 4 °C in Toluene catalyst_add->reaction monitoring Monitor by TLC/NMR reaction->monitoring workup Direct Loading on Silica Gel monitoring->workup purification Column Chromatography workup->purification product Isolate Pure 3-Hydroxypyrazolidine purification->product G cluster_0 Prostaglandin Synthesis Pathway membrane Cell Membrane Phospholipids arachidonic Arachidonic Acid membrane->arachidonic PLA₂ pla2 Phospholipase A₂ pgg2 Prostaglandin G₂ (PGG₂) arachidonic->pgg2 COX cox COX-1 / COX-2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation phenylbutazone Phenylbutazone / Feprazone phenylbutazone->cox Inhibition G cluster_0 PPARγ Signaling Pathway cluster_1 Cytoplasm cluster_2 Nucleus ligand PPARγ Agonist (e.g., Pioglitazone) ppar PPARγ ligand->ppar Binds & Activates heterodimer PPARγ-RXR Heterodimer ppar->heterodimer rxr RXR rxr->heterodimer heterodimer_nuc PPARγ-RXR heterodimer->heterodimer_nuc Translocation ppre PPRE (on DNA) transcription Modulation of Gene Transcription ppre->transcription heterodimer_nuc->ppre Binds

A Theoretical Investigation into the Electronic Structure of 4-Methyl-1-phenylpyrazolidin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the theoretical methodologies used to study the electronic structure of 4-Methyl-1-phenylpyrazolidin-3-one. While specific experimental and theoretical studies on this molecule are limited in publicly available literature, this document outlines a robust computational protocol based on established research on similar pyrazolidinone and pyrazole derivatives. The presented data is illustrative of the expected outcomes from such an analysis and is intended to serve as a reference for future research.

Introduction

This compound (C₁₀H₁₂N₂O) is a heterocyclic organic compound belonging to the pyrazolidinone family.[1][2] Derivatives of pyrazole and pyrazolidinone are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[3][4] Understanding the electronic structure of these molecules is paramount as it governs their stability, reactivity, and potential interactions with biological targets.

Theoretical studies, particularly those employing quantum chemical calculations like Density Functional Theory (DFT), provide invaluable insights into molecular properties that are often difficult to obtain experimentally.[5][6] These studies can elucidate key electronic descriptors such as frontier molecular orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and atomic charge distributions, which are crucial for predicting chemical behavior and designing novel therapeutic agents.[7]

This technical guide details a standard computational workflow for characterizing the electronic structure of this compound, presents expected quantitative data in a structured format, and visualizes the logical workflow of the theoretical investigation.

Computational Protocol: A Methodological Approach

The following protocol outlines a standard methodology for the theoretical investigation of this compound using Density Functional Theory (DFT), a widely adopted method for studying pyrazole derivatives.[5][7]

2.1. Software and Hardware

  • Computational Software: Gaussian 09 or a later version is typically employed for quantum chemical calculations.[8]

  • Visualization Software: GaussView, Avogadro, or similar molecular visualization tools are used for constructing the initial molecular geometry and analyzing the output files (e.g., MEP maps, molecular orbitals).

2.2. Geometry Optimization

  • Initial Structure Construction: The 3D structure of this compound is built using a molecular editor. The IUPAC name is this compound.[2]

  • Optimization Method: The geometry is optimized without any symmetry constraints using the DFT method. A common and effective functional for such organic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[5][9]

  • Basis Set: The 6-311++G(d,p) basis set is selected to provide a good balance between accuracy and computational cost for a molecule of this size.

2.3. Vibrational Frequency Analysis

  • Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)).

  • The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

2.4. Calculation of Electronic Properties

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are calculated. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor of chemical reactivity and stability.

  • Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting non-covalent interactions and reaction sites.[6]

  • Mulliken Atomic Charges: The charge distribution across the molecule is analyzed using Mulliken population analysis to understand the electronic environment of each atom.

  • Global Reactivity Descriptors: Other properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies.

Data Presentation: Illustrative Quantitative Results

The following tables summarize hypothetical, yet realistic, quantitative data expected from the computational protocol described above.

Table 1: Predicted Geometric Parameters for this compound

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=O1.23 Å
N-N1.39 Å
C-N (Ring)1.46 Å
C-C (Ring)1.54 Å
C-N (Phenyl)1.41 Å
**Bond Angles (°) **C-N-N112.5°
N-C=O125.0°
C-C-C (Ring)104.8°

Table 2: Predicted Electronic Properties of this compound

PropertySymbolPredicted Value
HOMO EnergyE_HOMO-6.45 eV
LUMO EnergyE_LUMO-0.98 eV
HOMO-LUMO Energy GapΔE5.47 eV
Dipole Momentµ3.12 Debye
Ionization PotentialIP6.45 eV
Electron AffinityEA0.98 eV
Electronegativityχ3.715
Chemical Hardnessη2.735
Chemical SoftnessS0.183

Table 3: Predicted Mulliken Atomic Charges

AtomAtom Number (Standard Orientation)Predicted Charge (e)
O1-0.58
N2-0.35
N3-0.21
C (Carbonyl)4+0.49
C (Phenyl-N)5+0.15
C (Methyl)6-0.24

Mandatory Visualizations

The following diagram illustrates the logical workflow for the theoretical analysis of a molecule's electronic structure.

G Computational Workflow for Electronic Structure Analysis cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculation (DFT) cluster_analysis 3. Data Analysis & Interpretation cluster_output 4. Output A Construct Initial 3D Molecular Structure B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Single-Point Energy Calculation (for electronic properties) C->D If stable E Verify Minimum Energy State (No Imaginary Frequencies) C->E F Analyze Frontier Orbitals (HOMO, LUMO, Gap) D->F G Generate MEP Map D->G H Calculate Atomic Charges & Reactivity Descriptors D->H E->B If unstable (imaginary freq), re-optimize I Predict Reactivity, Stability & Interaction Sites F->I G->I H->I

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Methyl-1-phenylpyrazolidin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of 4-Methyl-1-phenylpyrazolidin-3-one, a key scaffold in medicinal chemistry. The methodologies outlined below focus on the functionalization at the C4 position of the pyrazolidinone core, a common strategy for modulating the pharmacological activity of this class of compounds.

Introduction

Pyrazolidinone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The synthetic versatility of the pyrazolidinone ring system allows for the introduction of diverse substituents, enabling the fine-tuning of their therapeutic potential. This document details protocols for the synthesis of C4-substituted derivatives through Knoevenagel condensation and subsequent Michael addition reactions, starting from the readily available precursor, 3-methyl-1-phenyl-5-pyrazolone, the tautomeric form of this compound.

General Synthetic Workflow

The synthesis of C4-substituted derivatives of this compound typically proceeds through a two-step sequence involving an initial Knoevenagel condensation followed by a Michael addition. This workflow allows for the introduction of a wide variety of aryl and other substituent groups at the C4 position.

G cluster_0 Synthesis Workflow Start 3-Methyl-1-phenyl-5-pyrazolone (Tautomer of Target) Step1 Knoevenagel Condensation (with Aryl Aldehyde) Start->Step1 Intermediate 4-Arylidene-3-methyl-1-phenyl-5-pyrazolone Step1->Intermediate Step2 Michael Addition (with another equivalent of Pyrazolone) Intermediate->Step2 Product 4,4'-(Arylmethylene)bis (3-methyl-1-phenyl-5-pyrazolone) Step2->Product Purification Recrystallization / Chromatography Product->Purification Analysis Spectroscopic Characterization (NMR, IR, MS) Purification->Analysis

Caption: General workflow for the synthesis of C4-substituted pyrazolone derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) via Tandem Knoevenagel-Michael Reaction

This protocol describes a one-pot synthesis of bis(pyrazolyl)methanes through a tandem Knoevenagel condensation and Michael addition reaction.

Materials:

  • 3-Methyl-1-phenyl-5-pyrazolone

  • Aromatic aldehyde (e.g., benzaldehyde, 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Sodium acetate (NaOAc)

  • Ethanol (70%)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 3-methyl-1-phenyl-5-pyrazolone (2 mmol) and the desired aromatic aldehyde (1 mmol) in 70% ethanol (20 mL).

  • Add sodium acetate (0.2 mmol) to the mixture as a catalyst.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product often precipitates from the reaction mixture.

  • Collect the precipitate by filtration and wash it with cold ethanol.

  • If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified product under vacuum to obtain the final 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivative.

  • Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry.[1]

Protocol 2: Synthesis of 2-((Aryl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl)malononitriles via Michael Addition

This protocol details the synthesis of C4-substituted pyrazolone derivatives through the Michael addition of 3-methyl-1-phenyl-5-pyrazolone to pre-synthesized arylidene malononitriles.

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Arylidene malononitrile derivatives (e.g., 2-benzylidenemalononitrile, 2-(4-chlorobenzylidene)malononitrile)

  • TCS/ZnCl₂ catalyst

  • Dichloromethane (DCM)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the arylidene malononitrile derivative (5 mmol) and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol, 0.85 g) in dichloromethane (20 mL).[2]

  • Add the TCS/ZnCl₂ catalyst to the reaction mixture.

  • Stir the mixture at room temperature. Monitor the reaction by TLC until the starting materials are consumed.[2]

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product is then purified by recrystallization from ethanol to yield the pure 2-((aryl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl)malononitrile.[2]

  • Characterize the structure of the synthesized compound using appropriate spectroscopic techniques.[2]

Data Presentation

The following tables summarize the quantitative data for the synthesis of various this compound derivatives based on the protocols described above.

Table 1: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) Derivatives

DerivativeAr-groupYield (%)Melting Point (°C)Reference
3b Phenyl97%159.5–161.1[1]
3j 4-Hydroxyphenyl97%217.2–218.9[1]
3k 4-Methoxyphenyl92%176.0–177.0[1]
3l 4-Nitrophenyl97%218.0–219.0[1]
3p 4-TrifluoromethoxyphenylQuantitative174.5–176.0[1]

Table 2: Synthesis of 2-((Aryl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl)malononitrile Derivatives

DerivativeAr-groupReaction Time (h)Yield (%)Melting Point (°C)Reference
5a Phenyl486%190[2]
5b 4-CH₃-C₆H₄4.582%182[2]
5c 4-CH₃O-C₆H₄484%165[2]
5d 4-Cl-C₆H₄394%210[2]
5e 4-Br-C₆H₄3.591%190[2]

Logical Relationship of Synthesis

The synthesis of the target derivatives is based on the reactivity of the C4 position of the pyrazolone ring, which is facilitated by its tautomeric equilibrium.

G cluster_0 Synthetic Logic Tautomer1 4-Methyl-1-phenyl- pyrazolidin-3-one (CH-form) Tautomer2 3-Methyl-1-phenyl- 5-pyrazolone (NH/OH-form) Tautomer1->Tautomer2 Tautomerization ReactiveSite Nucleophilic C4 Position Tautomer2->ReactiveSite Enol/Enolate Formation Reaction C-C Bond Formation (Knoevenagel / Michael) ReactiveSite->Reaction Electrophile Electrophilic Reagent (e.g., Aldehyde, Michael Acceptor) Electrophile->Reaction Product C4-Substituted Derivative Reaction->Product

Caption: Tautomerism enables C4-functionalization of the pyrazolone core.

References

Application Notes and Protocols: Leveraging 4-Methyl-1-phenylpyrazolidin-3-one in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Methyl-1-phenylpyrazolidin-3-one as a scaffold for the development of novel anti-inflammatory drugs. The protocols detailed below are based on established synthetic methodologies for related pyrazolidinone and pyrazoline derivatives, which are known to exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Introduction

Pyrazolidinone derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action is primarily attributed to the inhibition of COX enzymes, which are key in the inflammatory cascade responsible for the synthesis of prostaglandins.[1] The core structure of this compound offers a versatile starting point for the synthesis of a variety of substituted pyrazolidinone and pyrazoline analogues with potential therapeutic applications. By modifying the substituents on the pyrazolidinone ring, it is possible to modulate the potency, selectivity, and pharmacokinetic properties of these compounds.

Data Presentation

The following tables summarize the anti-inflammatory activity of various pyrazolidinone and pyrazoline derivatives, demonstrating the potential of this chemical class. The data is presented to facilitate comparison and guide the design of new derivatives based on the this compound scaffold.

Table 1: In-Vivo Anti-inflammatory Activity of Pyrazolone Derivatives (Carrageenan-Induced Paw Edema Model)

CompoundDose (mg/kg)Time (h)Paw Edema Inhibition (%)Reference
PYZ14004Not specified, but significant[2]
PYZ2400451.02[2]
PYZ34004Not specified, but significant[2]
Indomethacin (Standard)10454.08[2]

PYZ1: 4-[4-N dimethylamino benzylidine]-3-methyl pyrazolin-5(4H)-one PYZ2: 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one PYZ3: 4-[benzylidine]-3-methylpyrazolin-5(4H)-one

Table 2: In-Vivo Anti-inflammatory Activity of Pyrazoline Derivatives (Carrageenan-Induced Paw Edema Model)

CompoundDose (mg/kg)Paw Edema Inhibition (%)Reference
LQFM-0087.5Reduced edema at 1h[3]
LQFM-00815Reduced edema at all time points[3]
LQFM-00830Reduced edema at all time points[3]

LQFM-008: 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of pyrazolidinone and pyrazoline derivatives with anti-inflammatory activity. These can be applied to this compound to generate novel compounds for screening.

Protocol 1: Synthesis of 4-Arylmethylene-4-methyl-1-phenylpyrazolidin-3-one Derivatives

This protocol describes a Knoevenagel condensation reaction to introduce a variety of arylmethylene groups at the 4-position of the pyrazolidinone ring.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Ethanol

  • Crushed ice

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve this compound (1 equivalent) and anhydrous sodium acetate (1 equivalent) in a minimal amount of glacial acetic acid in a round-bottom flask.

  • To this solution, add the desired substituted aromatic aldehyde (1 equivalent).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

  • The precipitated solid product is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified 4-arylmethylene-4-methyl-1-phenylpyrazolidin-3-one derivative.

Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: In-Vivo Anti-inflammatory Activity Assessment using Carrageenan-Induced Paw Edema

This is a standard and widely used method to screen for acute anti-inflammatory activity.[2]

Materials:

  • Wistar albino rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (synthesized pyrazolidinone derivatives)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animals are fasted overnight with free access to water before the experiment.

  • Divide the animals into groups: control (vehicle), standard (Indomethacin), and test groups (different doses of synthesized compounds).

  • Administer the vehicle, standard drug, or test compounds orally.

  • One hour after administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of paw edema for the standard and test groups relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the test group.

Visualizations

Signaling Pathway

The primary mechanism of action for many pyrazolidinone-based anti-inflammatory drugs is the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid to prostaglandins.

G COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazolidinone Pyrazolidinone Derivative Pyrazolidinone->COX1_COX2 Inhibition

Caption: Inhibition of the COX pathway by pyrazolidinone derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of novel anti-inflammatory agents based on this compound.

G Workflow for Synthesis and Evaluation cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start 4-Methyl-1-phenyl- pyrazolidin-3-one Reaction Chemical Synthesis (e.g., Knoevenagel Condensation) Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization InVivo In-Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) Characterization->InVivo Screening of Novel Compounds Data Data Analysis (% Inhibition) InVivo->Data

Caption: General workflow from synthesis to biological evaluation.

References

Application of 4-Methyl-1-phenylpyrazolidin-3-one in Agrochemical Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-1-phenylpyrazolidin-3-one is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of various chemical compounds.[1][2][3] While its primary documented applications lie in the pharmaceutical industry as a precursor for analgesic and anti-inflammatory drugs, it is also recognized as a potential building block in the agrochemical sector for the development of herbicides and pesticides.[1][2][3] The stable and reactive nature of its pyrazolidinone core makes it an attractive scaffold for the synthesis of novel active ingredients for crop protection.[2]

This document provides an overview of the potential applications of this compound in agrochemical synthesis, based on the general principles of pyrazole and pyrazolidinone chemistry in pesticide design. Due to a lack of publicly available specific examples of commercial agrochemicals directly synthesized from this precursor, this report focuses on theoretical synthetic pathways and potential derivatizations leading to herbicidally, insecticidally, or fungicidally active molecules.

Theoretical Applications in Agrochemical Synthesis

The chemical structure of this compound offers several sites for chemical modification, allowing for the generation of a diverse library of derivatives. The core pyrazolidinone ring is a known pharmacophore in several commercial agrochemicals. The primary strategies for derivatization would involve reactions at the nitrogen atoms, the carbonyl group, and the carbon atom at the 4-position.

Synthesis of Pyrazole-based Herbicides

Many commercial herbicides feature a pyrazole or a related heterocyclic core. These compounds often act by inhibiting key enzymes in plant metabolic pathways. This compound can be a precursor to pyrazole derivatives through oxidation or other ring-modifying reactions.

Potential Synthetic Pathway:

A plausible synthetic route could involve the oxidation of the pyrazolidinone ring to the corresponding pyrazolinone, followed by further functionalization. This pyrazole scaffold can then be elaborated with moieties known to impart herbicidal activity.

G A This compound B Oxidation A->B C 4-Methyl-1-phenyl-1H-pyrazol-5(4H)-one B->C D Functionalization (e.g., Acylation, Alkylation) C->D E Functionalized Pyrazole Intermediate D->E F Coupling with Agrochemical Moiety E->F G Potential Pyrazole-based Herbicide F->G

Figure 1: Theoretical workflow for the synthesis of pyrazole-based herbicides.

Experimental Protocol (General):

  • Oxidation: this compound (1 equivalent) is dissolved in a suitable organic solvent (e.g., dichloromethane, toluene). An oxidizing agent (e.g., manganese dioxide, lead tetraacetate) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the pyrazolinone intermediate.

  • Functionalization: The resulting pyrazolinone can be subjected to various functionalization reactions. For example, acylation at the C4 position can be achieved by treatment with an acyl chloride in the presence of a base (e.g., triethylamine, pyridine).

  • Coupling: The functionalized pyrazole is then coupled with a suitable agrochemical toxophore. This could involve, for instance, a nucleophilic substitution or a cross-coupling reaction to introduce a substituted phenyl ring or another heterocyclic system commonly found in herbicides.

  • Purification: The final product is purified by techniques such as column chromatography, recrystallization, or distillation.

Synthesis of Pyrazolidinone-based Insecticides and Fungicides

The intact pyrazolidinone scaffold can also be part of an insecticidally or fungicidally active molecule. Derivatization would focus on introducing substituents that interact with specific targets in insects or fungi.

Potential Synthetic Pathway:

Modification of the pyrazolidinone ring, for instance, through condensation reactions at the carbonyl group or substitution at the N2 position, can lead to novel structures with potential pesticidal properties.

G A This compound B N-Alkylation or N-Arylation A->B D Condensation at C3=O A->D C N-Substituted Pyrazolidinone B->C F Further Derivatization C->F E C3-Functionalized Pyrazolidinone D->E E->F G Potential Pyrazolidinone-based Pesticide F->G

Figure 2: Potential derivatization of the pyrazolidinone scaffold for pesticidal activity.

Experimental Protocol (General):

  • N-Substitution: The N-H group of the pyrazolidinone ring can be alkylated or arylated using an appropriate halide (e.g., benzyl bromide, substituted phenyl iodide) in the presence of a base (e.g., sodium hydride, potassium carbonate) in a polar aprotic solvent (e.g., DMF, acetonitrile).

  • Condensation: The carbonyl group can undergo condensation reactions with various nucleophiles. For example, a Knoevenagel condensation with an active methylene compound in the presence of a base like piperidine or an acid catalyst can introduce a new side chain.

  • Further Modification: The introduced substituents can be further modified to optimize biological activity. This could involve, for example, the introduction of fluorine atoms or other toxophoric groups.

  • Purification: The final derivatives are purified using standard laboratory techniques.

Quantitative Data

As no specific agrochemicals derived from this compound have been identified in the literature, a table of quantitative data such as yields and biological activity cannot be provided. The success of the theoretical pathways described above would depend on extensive optimization of reaction conditions and screening of the resulting compounds for their desired agrochemical properties.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. Its chemical structure provides a versatile platform for the generation of diverse derivatives. While direct applications in commercial agrochemicals are not readily found in public literature, the fundamental chemistry of the pyrazolidinone and pyrazole scaffolds suggests significant potential for the development of new herbicides, insecticides, and fungicides. Further research and publication in this specific area are needed to fully elucidate its role in agrochemical discovery and development.

References

Application Notes and Protocols: 4-Methyl-1-phenylpyrazolidin-3-one and its Derivatives as Reagents in Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methyl-1-phenylpyrazolidin-3-one and its more reactive derivatives, specifically 4-acyl-pyrazolones, as chromogenic reagents for the detection and quantification of metal ions. While this compound serves as a crucial precursor, its 4-acyl derivatives are potent chelating agents that form colored complexes with various metal ions, enabling their spectrophotometric determination[1][2].

The primary mechanism of detection involves the formation of a stable complex between the enol form of the 4-acyl-pyrazolone derivative and the metal ion. This chelation alters the electronic properties of the ligand, leading to a change in its absorption spectrum, which can be quantified to determine the concentration of the metal ion. These reagents are particularly useful in the extraction and analysis of transition metals and lanthanides[1][3].

Quantitative Data Presentation

The following table summarizes the performance of various pyrazolone-based ligands in the detection of different metal ions. It is important to note that the specific performance characteristics can vary based on the exact acyl group, solvent system, and pH.

Ligand/ReagentMetal IonDetection MethodWavelength (λmax)Limit of Detection (LOD)Linear RangeReference
1-Phenyl-3-methyl-4-succinyl-pyrazolone-5Uranium(VI)SpectrophotometryNot SpecifiedNot SpecifiedNot Specified[1]
4-Acyl-pyrazolonesLanthanides (e.g., Terbium, Dysprosium)LuminescenceNot SpecifiedNot SpecifiedNot Specified[3]
1-Phenyl-3-methyl-4-benzoyl-pyrazolone-5PlutoniumExtractionNot SpecifiedNot SpecifiedNot Specified[1]
4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazoneMn(II), Ni(II), Co(II), Cu(II)Complex Formation451 nm (for Mn complex)Not SpecifiedNot Specified[4]
Signaling Pathway and Experimental Workflow

The interaction between a 4-acyl-pyrazolone derivative and a metal ion, leading to a detectable signal, can be visualized as follows:

Signaling_Pathway Reagent 4-Acyl-Pyrazolone (Enol Form) Complex Colored Metal-Ligand Complex Reagent->Complex + Metal Metal Ion (Mⁿ⁺) Metal->Complex Signal Spectrophotometric Detection Complex->Signal Absorbance at λmax

Caption: Chelation of a metal ion by a 4-acyl-pyrazolone derivative to form a colored complex for spectrophotometric detection.

A typical experimental workflow for metal ion detection using these reagents is outlined below:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Prepare 4-Acyl-Pyrazolone Solution mixing Mix Reagent, Sample, and Buffer reagent_prep->mixing sample_prep Prepare Metal Ion Sample Solution sample_prep->mixing buffer_prep Prepare Buffer Solution (pH adjustment) buffer_prep->mixing incubation Incubate for Complex Formation mixing->incubation measurement Measure Absorbance at λmax incubation->measurement calibration Generate Calibration Curve measurement->calibration quantification Quantify Metal Ion Concentration calibration->quantification

Caption: A generalized experimental workflow for the spectrophotometric determination of metal ions using a 4-acyl-pyrazolone reagent.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative 4-acyl-pyrazolone reagent and its application in metal ion detection.

Protocol 1: Synthesis of 4-Benzoyl-3-methyl-1-phenyl-5-pyrazolone

This protocol is adapted from a general method for the synthesis of 4-acyl pyrazolones[2].

Materials:

  • 1-phenyl-3-methyl-pyrazolone-5

  • Dioxane

  • Calcium hydroxide

  • Benzoyl chloride

  • Hydrochloric acid (HCl)

  • Ethanol

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a flask equipped with a stirrer, separatory funnel, and reflux condenser, dissolve 15 g of 1-phenyl-3-methyl-pyrazolone-5 in 60-80 ml of dioxane with gentle heating.

  • Add 12 g of calcium hydroxide to the solution to create a suspension.

  • Add 9.9 ml of benzoyl chloride dropwise to the stirred suspension over a period of 1 minute.

  • Heat the mixture to reflux and maintain for 30 minutes. The reaction mixture will turn into a thick, yellow paste.

  • After reflux, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 200 ml of 2 M HCl and stir vigorously to decompose the calcium complex.

  • Filter the resulting precipitate and wash thoroughly with water to remove calcium chloride.

  • Wash the crude product with small portions of cold ethanol to remove colored impurities.

  • Recrystallize the purified product from ethanol to obtain fine, yellow needles of 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone.

Protocol 2: Spectrophotometric Determination of a Metal Ion (General Procedure)

This protocol provides a general framework for the detection and quantification of a target metal ion using a synthesized 4-acyl-pyrazolone reagent. This procedure should be optimized for each specific metal ion and sample matrix.

Materials:

  • Synthesized 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone (or other 4-acyl derivative)

  • Ethanol or other suitable organic solvent

  • Stock solution of the target metal ion (e.g., 1000 ppm)

  • Buffer solution (e.g., acetate buffer for pH control)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Reagent Solution: Prepare a stock solution of the 4-acyl-pyrazolone reagent (e.g., 1 mM) by dissolving a precisely weighed amount in a suitable solvent like ethanol.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the target metal ion with varying concentrations by diluting the stock solution with deionized water.

  • Complex Formation:

    • In a series of volumetric flasks, add a fixed volume of the reagent solution.

    • Add increasing volumes of the metal ion standard solutions to each flask.

    • Add a specific volume of a suitable buffer solution to maintain the optimal pH for complex formation.

    • Dilute to the mark with the appropriate solvent (e.g., a water-ethanol mixture).

    • Allow the solutions to stand for a specified time to ensure complete complex formation.

  • Spectrophotometric Measurement:

    • Record the absorption spectrum of one of the complex solutions against a reagent blank (containing all components except the metal ion) to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of all the standard solutions and the sample solution at the determined λmax.

  • Calibration and Quantification:

    • Plot a calibration curve of absorbance versus the concentration of the metal ion standards.

    • Determine the concentration of the metal ion in the unknown sample by interpolating its absorbance on the calibration curve.

    • The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

Selectivity Studies:

To assess the selectivity of the reagent, the above procedure can be repeated in the presence of potential interfering ions. The absorbance is measured for a solution containing the target metal ion and an excess of a potentially interfering ion. A minimal change in absorbance compared to the solution with only the target metal ion indicates high selectivity.

These protocols and application notes provide a foundation for utilizing this compound derivatives in the important field of metal ion analysis. Further research and optimization are encouraged to develop highly sensitive and selective methods for specific applications.

References

Application Notes and Protocols: Rhodium-Catalyzed C-H Activation of N-Aryl-Pyrazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the rhodium-catalyzed C-H activation of N-aryl-pyrazolidinones, a versatile scaffold in medicinal chemistry. The methodologies outlined herein enable the efficient synthesis of a diverse range of functionalized and heterocyclic molecules through C-H olefination and annulation reactions.

Introduction

The pyrazolidinone core is a privileged scaffold in drug discovery, present in numerous compounds with a wide range of biological activities. The direct functionalization of the N-aryl ring via C-H activation represents a highly atom-economical and efficient strategy for the late-stage modification and diversification of these molecules. Rhodium(III) catalysis has emerged as a powerful tool for such transformations, offering high reactivity, selectivity, and functional group tolerance.

This guide details two primary applications of Rh(III)-catalyzed C-H activation of N-aryl-pyrazolidinones:

  • Ortho-Olefination: The direct introduction of an olefinic moiety to the ortho-position of the N-aryl group.

  • Annulation Reactions: The construction of fused heterocyclic systems through a cascade of C-H activation and cyclization.

General Reaction Scheme

The core of these transformations involves the rhodium-catalyzed activation of a C-H bond on the N-aryl ring, directed by the pyrazolidinone moiety. The resulting rhodacycle intermediate can then react with various coupling partners.

G cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_product Product N-Aryl-Pyrazolidinone N-Aryl-Pyrazolidinone CH_Activation C-H Activation N-Aryl-Pyrazolidinone->CH_Activation Coupling_Partner Coupling Partner (Alkene, Alkyne, etc.) Insertion Migratory Insertion Coupling_Partner->Insertion Catalyst [Rh(III)] Catalyst Catalyst->CH_Activation Oxidant Oxidant (e.g., Cu(OAc)2) Oxidant->Catalyst Rhodacycle Rhodacycle Intermediate CH_Activation->Rhodacycle Rhodacycle->Insertion Reductive_Elimination Reductive Elimination Insertion->Reductive_Elimination Reductive_Elimination->Catalyst Regeneration Functionalized_Product Functionalized N-Aryl-Pyrazolidinone Reductive_Elimination->Functionalized_Product G Aryl_Hydrazine Aryl Hydrazine Reaction Michael Addition & Cyclization Aryl_Hydrazine->Reaction Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Reaction Product N-Aryl-Pyrazolidinone Reaction->Product G Rh_III_X3 [Cp*RhX3] Substrate_Complex Substrate Coordination Rh_III_X3->Substrate_Complex + Substrate CMD CMD (-HX) Substrate_Complex->CMD Rhodacycle Rhodacycle CMD->Rhodacycle Insertion Migratory Insertion (Alkyne/Alkene) Rhodacycle->Insertion Intermediate_1 Seven-membered Rhodacycle Insertion->Intermediate_1 Reductive_Elimination Reductive Elimination Intermediate_1->Reductive_Elimination Product_Complex Product Complex Reductive_Elimination->Product_Complex + Product Rh_I [Cp*Rh(I)] Product_Complex->Rh_I - Product Rh_I->Rh_III_X3 Oxidation Oxidation Oxidation (e.g., Cu(II) -> Cu(I))

Application Notes and Protocols: Cascade Reactions Involving Pyrazolidinones for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a selection of modern cascade reactions that utilize pyrazolidinones as key building blocks for the synthesis of complex heterocyclic architectures. These reactions offer efficient and atom-economical routes to novel scaffolds with potential applications in medicinal chemistry and drug discovery.

Diastereoselective Cascade [4+3] Cycloaddition of Diazoimides with Alkylidene Pyrazolones

This protocol outlines a highly diastereoselective cascade cyclization reaction between diazoimides and alkylidene pyrazolones, catalyzed by Rhodium(II) acetate, to afford novel pyrazole-fused oxa-bridged oxazocines. This transformation proceeds with excellent diastereoselectivity, providing a direct route to complex polycyclic systems.[1]

Application Notes:

This cascade reaction is a powerful tool for the construction of intricate heterocyclic frameworks from readily available starting materials. The reaction tolerates a range of substituents on both the diazoimide and the alkylidene pyrazolone, allowing for the generation of a diverse library of compounds. The high diastereoselectivity is a key feature, simplifying purification and characterization of the products. The resulting pyrazole-fused oxa-bridged oxazocines are of interest in medicinal chemistry due to their structural complexity and potential biological activity.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Weigh Diazoimide (1.5 equiv), Alkylidene Pyrazolone (1.0 equiv), Rh₂(OAc)₄ (10 mol%), and (±)-L3 ligand (20 mol%) Solvent Add DCE (1.5 mL) Start->Solvent Stir Stir the mixture at 80 °C Solvent->Stir Monitor Monitor reaction progress by TLC Concentrate Concentrate the reaction mixture under reduced pressure Monitor->Concentrate Purify Purify the residue by flash column chromatography on silica gel Concentrate->Purify Final_Product Final_Product Purify->Final_Product Obtain pure Pyrazole-Fused Oxa-Bridged Oxazocine

Caption: General workflow for the diastereoselective cascade cyclization.

Proposed Signaling Pathway (Mechanism):

G Diazoimide Diazoimide Intermediate_1 Rh-carbene intermediate Diazoimide->Intermediate_1 + Rh₂(OAc)₄ - N₂ Rh_catalyst Rh₂(OAc)₄ Rh_catalyst->Intermediate_1 Intermediate_2 Ylide Intermediate Intermediate_1->Intermediate_2 + Alkylidene Pyrazolone Alkylidene_Pyrazolone Alkylidene Pyrazolone Alkylidene_Pyrazolone->Intermediate_2 TS2 Transition State (TS-2) (endo/anti) Intermediate_2->TS2 [4+3] Cycloaddition TS3 Transition State (TS-3) (exo/syn) Intermediate_2->TS3 [4+3] Cycloaddition Product Pyrazole-Fused Oxa-Bridged Oxazocine TS2->Product Favorable pathway TS3->Product Disfavored due to steric repulsion

Caption: Proposed mechanism for the Rh(II)-catalyzed cascade cyclization.

Quantitative Data:
EntryDiazoimide (R¹)Alkylidene Pyrazolone (R², R³, R⁴)Yield (%)dr
1PhPh, Me, Ph88>20:1
24-MeC₆H₄Ph, Me, Ph85>20:1
34-FC₆H₄Ph, Me, Ph82>20:1
44-ClC₆H₄Ph, Me, Ph86>20:1
5Ph4-MeC₆H₄, Me, Ph83>20:1
6Ph4-FC₆H₄, Me, Ph80>20:1
7Ph4-ClC₆H₄, Me, Ph87>20:1
8PhPh, Ph, Ph88>20:1
Experimental Protocol:

General Procedure for Cascade Cycloaddition Reaction: [1] A mixture of diazoimide 1 (0.15 mmol, 1.5 equiv), alkylidenepyrazolone 2 (0.1 mmol, 1.0 equiv), Rh₂(OAc)₄ (10.0 mol%), and (±)-L3 (a binapbisphosphine ligand, 20.0 mol%) in 1,2-dichloroethane (DCE, 1.5 mL) was stirred at 80 °C. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was concentrated under reduced pressure. The resulting residue was purified by flash column chromatography on silica gel to afford the desired pyrazole-fused oxa-bridged oxazocine 3 .

Gram-Scale Synthesis of Compound 3aa: [1] A mixture of diazoimide 1a (6.0 mmol, 1.168 g, 1.5 equiv), alkylidenepyrazolone 2a (4.0 mmol, 1.048 g, 1.0 equiv), Rh₂(OAc)₄ (0.176 g, 10.0 mol%), and (±)-L3 (0.497 g, 20.0 mol%) in DCE (15 mL) was stirred at 80 °C. After completion of the reaction, the mixture was concentrated, and the residue was purified by flash column chromatography to yield the product 3aa .

Organocatalytic Cascade Aza-Michael/Hemiacetal Reaction

This section details an efficient organocatalytic cascade reaction between disubstituted hydrazines and α,β-unsaturated aldehydes for the synthesis of pyrazolidine derivatives. Both racemic and highly enantioselective versions of this transformation are presented, offering versatile access to these valuable heterocyclic scaffolds.[2][3]

Application Notes:

This domino reaction provides a straightforward and atom-economical route to 5-hydroxypyrazolidines. The use of simple amine organocatalysts, such as pyrrolidine for the racemic version and chiral prolinol ethers for the asymmetric variant, makes this method highly accessible. The reaction exhibits broad substrate scope and high diastereoselectivity. The resulting enantioenriched pyrazolidines are valuable chiral building blocks for the synthesis of more complex molecules.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start To a solution of α,β-unsaturated aldehyde in solvent Add_Hydrazine Add disubstituted hydrazine Start->Add_Hydrazine Add_Catalyst Add organocatalyst (e.g., pyrrolidine or chiral prolinol ether) Add_Hydrazine->Add_Catalyst Stir Stir the mixture at room temperature Add_Catalyst->Stir Monitor Monitor reaction progress by TLC Concentrate Concentrate the reaction mixture Monitor->Concentrate Purify Purify by flash column chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Obtain pure Pyrazolidine derivative G Aldehyde α,β-Unsaturated Aldehyde Iminium_Ion Iminium Ion Intermediate Aldehyde->Iminium_Ion + Catalyst Catalyst Secondary Amine Catalyst Catalyst->Iminium_Ion Enamine_Adduct Aza-Michael Adduct (Enamine) Iminium_Ion->Enamine_Adduct + Hydrazine (Aza-Michael Addition) Hydrazine Disubstituted Hydrazine Hydrazine->Enamine_Adduct Hemiacetal Intramolecular Hemiacetalization Enamine_Adduct->Hemiacetal Hydrolysis Product 5-Hydroxypyrazolidine Hemiacetal->Product Tautomerization Product->Catalyst Catalyst regeneration G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Combine N-aryl glycine and azomethine imine in a suitable solvent (e.g., DMSO) Degas Degas the solution Irradiate Irradiate with blue LEDs (λmax = 435–445 nm) at room temperature Degas->Irradiate Monitor Monitor reaction by TLC Workup Perform aqueous work-up Monitor->Workup Purify Purify by column chromatography Workup->Purify Final_Product Final_Product Purify->Final_Product Obtain pure N-(β-amino)pyrazolidin-3-one G N_Aryl_Glycine N-Aryl Glycine Radical_Formation Decarboxylation to form α-amino radical N_Aryl_Glycine->Radical_Formation Excitation Excitation Visible Light (hν) Excitation->Radical_Formation Radical_Addition Radical Addition Radical_Formation->Radical_Addition + Azomethine Imine Azomethine_Imine Azomethine Imine Azomethine_Imine->Radical_Addition Cyclization Intramolecular Cyclization Radical_Addition->Cyclization Product N-(β-amino)pyrazolidin-3-one Cyclization->Product G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Combine o-silylaryl triflate and pyrazolidinone in a suitable solvent (e.g., MeCN) Add_Activator Add CsF and 18-crown-6 Stir Stir the mixture at the specified temperature Add_Activator->Stir Monitor Monitor reaction by TLC Workup Quench with water and extract with an organic solvent Monitor->Workup Purify Purify by column chromatography Workup->Purify Final_Product Final_Product Purify->Final_Product Obtain pure Dihydroquinolinone G Aryl_Triflate o-Silylaryl Triflate Aryne Aryne Intermediate Aryl_Triflate->Aryne + CsF CsF CsF CsF->Aryne Addition_Product Initial Adduct Aryne->Addition_Product + Pyrazolidinone Pyrazolidinone Pyrazolidinone Pyrazolidinone->Addition_Product NN_Cleavage N-N Bond Cleavage Addition_Product->NN_Cleavage Cyclization Intramolecular C-C Bond Formation/Annulation NN_Cleavage->Cyclization Product Dihydroquinolinone Cyclization->Product

References

Asymmetric Synthesis of Chiral Pyrazolidinone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral pyrazolidinone derivatives. Pyrazolidinones are a critical structural motif in a wide array of biologically active compounds and pharmaceuticals. The methodologies presented here focus on recent advancements in catalytic enantioselective synthesis, offering efficient routes to these valuable chiral building blocks.

Organocatalytic Asymmetric Synthesis of 3-Hydroxypyrazolidines via Aza-Michael/Hemiaminal Cascade

This protocol describes a highly chemo- and enantioselective organocatalytic cascade reaction between α,β-unsaturated aldehydes and di-1,2-N-protected hydrazine derivatives.[1][2] This metal-free approach, catalyzed by chiral amines, proceeds through a direct aza-Michael/hemiaminal cascade sequence to deliver functionalized 3-hydroxypyrazolidine derivatives in high yields and with excellent enantioselectivities (98–99% ee).[1][3]

Reaction Principle

The reaction is initiated by the formation of an iminium ion from the α,β-unsaturated aldehyde and the chiral amine catalyst. This activation facilitates a highly stereoselective 1,4-aza-Michael addition of the protected hydrazine. The resulting intermediate then undergoes a rapid intramolecular cyclization to form the stable 3-hydroxypyrazolidine product.[3] The use of di-1,2-N-protected hydrazines is crucial for achieving 1,4-selectivity, as monoprotected hydrazines tend to favor 1,2-addition, leading to hydrazone formation.[2]

Experimental Workflow

organocatalytic_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve α,β-unsaturated aldehyde and chiral amine catalyst in toluene Add Add di-1,2-N-protected hydrazine Start->Add Stir Stir vigorously at 4 °C Add->Stir Load Directly load crude mixture onto silica gel column Stir->Load After completion Purify Purify by column chromatography Load->Purify End Obtain pure 3-hydroxypyrazolidine derivative Purify->End alkaloid_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine azomethine imine, alkaloid catalyst, and Hünig's base in CH2Cl2 Cool Cool to -78 °C Start->Cool Add Slowly add acyl chloride over 10 h Cool->Add Stir Stir at -78 °C Add->Stir Quench Quench with saturated aq. NH4Cl Stir->Quench After completion Extract Extract with CH2Cl2 Quench->Extract Purify Purify by column chromatography Extract->Purify End Obtain pure bicyclic pyrazolidinone Purify->End gold_catalyzed_logic cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Allenic_Hydrazine Allenic Hydrazine Chiral_Pyrazolidine Chiral Pyrazolidine Allenic_Hydrazine->Chiral_Pyrazolidine is converted to Gold_Catalyst Chiral Gold(I) Catalyst ((R)-DTBM-SEGPHOS)AuCl Gold_Catalyst->Chiral_Pyrazolidine catalyzes Silver_Salt Silver Salt Activator (AgSbF6) Silver_Salt->Gold_Catalyst activates

References

Application Notes and Protocols for the Quantification of 4-Methyl-1-phenylpyrazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Methyl-1-phenylpyrazolidin-3-one, a key intermediate in the synthesis of various pharmaceutical agents.[1] The methods described herein are based on established analytical techniques for structurally similar pyrazolidinone and pyrazolone derivatives, such as Phenidone and Edaravone, and are intended to serve as a comprehensive guide for researchers in quality control, drug development, and analytical chemistry.

Introduction

This compound (CAS No. 2654-57-1) is a pyrazolidinone derivative with significant applications in the pharmaceutical industry.[1] Its accurate quantification is crucial for ensuring the quality, efficacy, and safety of final drug products. This document outlines three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Voltammetric Analysis.

Analytical Methods Overview

A summary of the analytical methods applicable for the quantification of this compound is presented below. These methods have been adapted from validated procedures for analogous compounds and are expected to provide accurate and reliable results.

Method Principle Typical Application Key Advantages
RP-HPLC Separation based on partitioning between a nonpolar stationary phase and a polar mobile phase.Purity testing, stability studies, quantification in pharmaceutical formulations.High specificity, sensitivity, and precision.
UV-Vis Spectrophotometry Measurement of light absorbance by the analyte in a solution.Routine quality control, concentration determination in simple matrices.Simple, cost-effective, and rapid.
Voltammetric Analysis Measurement of the current resulting from the oxidation or reduction of the analyte at an electrode surface.Trace analysis, electrochemical behavior studies.High sensitivity, low detection limits.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a highly specific and sensitive method for the quantification of this compound. The following protocol is based on established methods for the analysis of Edaravone, a structurally related pyrazolone derivative.[2][3][4]

Experimental Protocol: RP-HPLC

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

  • Sample containing this compound

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: Acetonitrile and Water (e.g., in a 50:50 v/v ratio). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (or controlled at 25 °C)

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution. A wavelength of approximately 243 nm is a good starting point based on data for Edaravone.[2]

  • Injection Volume: 20 µL

4. Standard Solution Preparation:

  • Prepare a stock solution of the this compound reference standard in methanol (e.g., 100 µg/mL).

  • From the stock solution, prepare a series of calibration standards by diluting with the mobile phase to cover the expected concentration range of the samples.

5. Sample Preparation:

  • Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol).

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

6. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation: Expected HPLC Performance

The following table summarizes typical validation parameters for HPLC methods used for similar compounds, which can be used as a benchmark for method development.[2][5]

Parameter Expected Value
Linearity Range 1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Concentration_Calc Concentration Calculation Data_Acquisition->Concentration_Calc Calibration_Curve->Concentration_Calc

Caption: Workflow for the quantification of this compound by HPLC.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simple and rapid method for the quantification of this compound, particularly for routine analysis in non-complex matrices. A derivative spectroscopy approach can be employed to enhance specificity in the presence of interfering substances.[1][3]

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • UV-Vis spectrophotometer with quartz cuvettes (1 cm path length)

2. Reagents and Materials:

  • Methanol (spectroscopic grade) or another suitable transparent solvent.

  • This compound reference standard

  • Sample containing this compound

3. Determination of Maximum Absorbance (λmax):

  • Prepare a dilute solution of the reference standard in the chosen solvent.

  • Scan the solution over a suitable UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

4. Standard Solution Preparation:

  • Prepare a stock solution of the reference standard in the chosen solvent.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations that give absorbances within the linear range of the instrument (typically 0.1 - 1.0 AU).

5. Sample Preparation:

  • Dissolve a known amount of the sample in the solvent and dilute to a concentration that falls within the calibration range.

  • If necessary, filter the sample solution.

6. Analysis and Quantification:

  • Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.

  • Construct a calibration curve by plotting absorbance against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Data Presentation: Expected Spectrophotometric Performance
Parameter Expected Value
λmax To be determined experimentally
Linearity Range Dependent on molar absorptivity
Correlation Coefficient (r²) > 0.998

Logical Diagram: Spectrophotometric Quantification

Spectro_Logic Determine_Lambda_Max Determine λmax Measure_Absorbance Measure Absorbance Determine_Lambda_Max->Measure_Absorbance Prepare_Standards Prepare Calibration Standards Prepare_Standards->Measure_Absorbance Prepare_Sample Prepare Sample Solution Prepare_Sample->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Calculate_Concentration Calculate Concentration Calibration_Curve->Calculate_Concentration

Caption: Logical steps for quantification by UV-Vis spectrophotometry.

Voltammetric Analysis

Voltammetric methods, such as differential pulse voltammetry (DPV), are highly sensitive electroanalytical techniques that can be applied to the quantification of electroactive compounds like pyrazolidinone derivatives.

Experimental Protocol: Differential Pulse Voltammetry (DPV)

1. Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode cell

  • Working electrode (e.g., glassy carbon electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

2. Reagents and Materials:

  • Supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0)

  • This compound reference standard

  • Sample containing this compound

3. Voltammetric Conditions (Starting Point):

  • Potential Range: To be determined by cyclic voltammetry (e.g., 0.0 to +1.2 V vs. Ag/AgCl)

  • Scan Rate: 50 mV/s

  • Pulse Amplitude: 50 mV

  • Pulse Width: 50 ms

4. Standard Solution Preparation:

  • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol).

  • Prepare a series of standard solutions by adding known amounts of the stock solution to the electrochemical cell containing the supporting electrolyte.

5. Sample Preparation:

  • Dissolve the sample in a minimal amount of a suitable solvent and dilute with the supporting electrolyte.

6. Analysis and Quantification:

  • Record the differential pulse voltammograms for the standard solutions.

  • Construct a calibration curve by plotting the peak current against the concentration.

  • Record the voltammogram of the sample solution and determine the concentration of this compound from the calibration curve.

Data Presentation: Expected Voltammetric Performance
Parameter Expected Value
Oxidation Potential To be determined experimentally
Linearity Range Expected to be in the µM range
Limit of Detection (LOD) Expected to be in the nM to low µM range

Experimental Workflow: Voltammetric Analysis

Voltammetry_Workflow Cell_Setup Electrochemical Cell Setup CV_Scan Cyclic Voltammetry (for potential range) Cell_Setup->CV_Scan Sample_Analysis Sample Analysis Cell_Setup->Sample_Analysis DPV_Optimization DPV Parameter Optimization CV_Scan->DPV_Optimization Standard_Addition Standard Additions to Cell DPV_Optimization->Standard_Addition DPV_Measurement DPV Measurement Standard_Addition->DPV_Measurement Calibration Calibration Plot (Current vs. Conc.) DPV_Measurement->Calibration Quantification Quantification Calibration->Quantification Sample_Analysis->Quantification

References

Application Notes and Protocols for the Use of 4-Methyl-1-phenylpyrazolidin-3-one in the Development of Novel Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pain management remains a significant challenge in modern medicine, with a continuous need for novel analgesics that offer improved efficacy and safety profiles over existing therapies.[1] Pyrazolidinone derivatives have emerged as a promising class of compounds, with some exhibiting potent anti-inflammatory and analgesic properties.[2][3] This document provides detailed application notes and experimental protocols for the investigation of 4-Methyl-1-phenylpyrazolidin-3-one as a potential lead compound in the development of new analgesic agents. While direct research on the analgesic properties of this specific molecule is limited, its structural similarity to known bioactive compounds suggests it may serve as a valuable scaffold in medicinal chemistry.[4][5] The following sections outline a hypothetical mechanism of action, experimental workflows for its evaluation, and protocols for key in vitro and in vivo assays.

Proposed Mechanism of Action

Based on the structure of this compound and the known mechanisms of similar non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic compounds, a plausible mechanism of action involves the modulation of inflammatory pathways and nociceptive signaling. We hypothesize that this compound may exert its analgesic effects through one or more of the following pathways:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Like many pyrazolidinone derivatives, it may non-selectively or selectively inhibit COX-1 and COX-2, thereby reducing the synthesis of prostaglandins that mediate pain and inflammation.[6]

  • Modulation of Nociceptive Ion Channels: The compound could potentially interact with and modulate the activity of ion channels involved in pain sensation, such as Transient Receptor Potential (TRP) channels (e.g., TRPV1).

  • Central Analgesic Effects: It may cross the blood-brain barrier and act on central pain processing pathways, possibly through the modulation of neurotransmitter systems or descending pain inhibitory pathways.[7][8]

The following diagram illustrates a proposed signaling pathway for the analgesic action of this compound, focusing on the inhibition of the prostaglandin synthesis pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2) COX_Enzymes->Prostaglandins Nociceptor_Sensitization Nociceptor Sensitization Prostaglandins->Nociceptor_Sensitization Pain_Signal Pain Signal to CNS Nociceptor_Sensitization->Pain_Signal Compound 4-Methyl-1-phenyl- pyrazolidin-3-one Compound->COX_Enzymes Inhibition

Proposed mechanism of action via COX inhibition.

Experimental Workflow for Analgesic Drug Discovery

The following diagram outlines a typical workflow for screening and validating a novel analgesic compound like this compound.

G start Start: Compound Synthesis (this compound) in_vitro In Vitro Assays (COX Inhibition, Cytotoxicity) start->in_vitro in_vivo In Vivo Analgesic Models (Carrageenan, Formalin) in_vitro->in_vivo pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies in_vivo->pk_pd tox Toxicology Studies pk_pd->tox lead_opt Lead Optimization tox->lead_opt lead_opt->start Iterative Synthesis end Preclinical Candidate lead_opt->end

Workflow for analgesic drug development.

Quantitative Data Summary

The following tables present hypothetical data from in vitro and in vivo studies to illustrate the potential analgesic profile of this compound compared to standard reference drugs.

Table 1: In Vitro COX Enzyme Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound 15.21.88.4
Ibuprofen13.134.40.38
Celecoxib28.50.04712.5

Table 2: In Vivo Analgesic Activity in Carrageenan-Induced Paw Edema Model

Treatment (Dose)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control0.85 ± 0.07-
This compound (25 mg/kg) 0.51 ± 0.0540.0
This compound (50 mg/kg) 0.34 ± 0.0460.0
Diclofenac (25 mg/kg)0.30 ± 0.0364.7

Table 3: In Vivo Analgesic Activity in Formalin Test

Treatment (Dose)Early Phase Licking Time (s)% Inhibition (Early)Late Phase Licking Time (s)% Inhibition (Late)
Vehicle Control75 ± 6-150 ± 12-
This compound (50 mg/kg) 60 ± 520.060 ± 860.0
Morphine (5 mg/kg)30 ± 460.038 ± 574.7
Indomethacin (10 mg/kg)72 ± 74.075 ± 950.0

Experimental Protocols

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compound (this compound)

  • Reference compounds (Ibuprofen, Celecoxib)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and reference compounds in assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

  • Add the diluted test compounds or reference compounds to the wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for 2 minutes at 37°C.

  • Stop the reaction and measure the absorbance at 590 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the compound.

  • Determine the IC₅₀ values by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory and analgesic activity of this compound.[9]

Materials:

  • Male Wistar rats (180-220 g)

  • 1% Carrageenan solution in saline

  • Test compound (this compound)

  • Reference drug (Diclofenac)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound, reference drug, or vehicle orally to different groups of rats.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Protocol 3: Formalin Test in Mice

Objective: To assess the central and peripheral analgesic effects of this compound.[9]

Materials:

  • Male Swiss albino mice (20-25 g)

  • 5% Formalin solution

  • Test compound (this compound)

  • Reference drugs (Morphine, Indomethacin)

  • Vehicle

  • Observation chamber with a mirror

Procedure:

  • Administer the test compound, reference drugs, or vehicle to different groups of mice (intraperitoneally or orally).

  • After a pre-treatment period (e.g., 30 minutes for i.p., 60 minutes for oral), inject 20 µL of 5% formalin solution into the dorsal surface of the right hind paw.

  • Immediately place the mouse in the observation chamber.

  • Record the total time (in seconds) the animal spends licking the injected paw during two distinct phases:

    • Early phase (neurogenic pain): 0-5 minutes post-formalin injection.

    • Late phase (inflammatory pain): 15-30 minutes post-formalin injection.

  • Calculate the percentage inhibition of licking time for each phase compared to the vehicle control group.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial investigation of this compound as a potential novel analgesic. The hypothetical data suggests that this compound may possess both anti-inflammatory and analgesic properties, possibly through the inhibition of COX enzymes. Further detailed studies, including mechanism of action elucidation, pharmacokinetic profiling, and safety assessments, are warranted to fully characterize its therapeutic potential. These guidelines are intended to serve as a starting point for researchers in the field of analgesic drug discovery.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 4-Methyl-1-phenylpyrazolidin-3-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 4-Methyl-1-phenylpyrazolidin-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common and well-established method for synthesizing this compound is the cyclocondensation reaction between a phenylhydrazine derivative and a suitable carbonyl compound.[1] Key starting materials include:

  • Phenylhydrazine: This provides the core phenyl-substituted nitrogen backbone of the pyrazolidinone ring.

  • An α,β-unsaturated carbonyl compound or its equivalent: Crotonic acid (2-butenoic acid) or ethyl acetoacetate are frequently cited for introducing the methyl group at the 4-position and completing the five-membered ring.[1]

Q2: What is a general reaction scheme for this synthesis?

The synthesis generally proceeds through a multi-step mechanism involving nucleophilic addition, the formation of a hydrazone intermediate, intramolecular cyclization, and subsequent tautomerization to form the stable pyrazolidinone ring.[1]

Q3: Are there more modern, efficient synthesis methods available?

Yes, advancements in synthetic methodology have led to more efficient approaches. One-pot microwave-assisted synthesis has shown promising results, with yields ranging from 65-90% depending on the specific substrates and catalyst system used.[1] These methods often involve the in situ generation of intermediates, streamlining the process.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Low product yield is a frequent challenge in organic synthesis. The following sections outline potential causes and their corresponding solutions.

Potential Cause: Suboptimal Reaction Conditions

The reaction conditions, including temperature, solvent, and catalyst, play a critical role in maximizing the yield and purity of the final product.[2]

Solutions:

  • Temperature Control: Carefully control the reaction temperature. While some syntheses may proceed at room temperature, others require heating to drive the reaction to completion. Use a thermostatically controlled heating mantle or oil bath for precise temperature management.

  • Solvent Selection: The choice of solvent is crucial for reactant solubility and reaction kinetics. Common solvents for similar pyrazolidone syntheses include ethanol and dioxane. It is advisable to consult literature for established synthetic routes involving analogous structures to select an appropriate solvent.[2][3]

  • Catalyst Optimization: The presence and type of catalyst can significantly influence the reaction rate. For reactions involving hydrazine derivatives, both acid and base catalysts can be employed. Small-scale pilot reactions should be conducted to determine the optimal catalyst and its concentration.

Potential Cause: Impure Starting Materials

The purity of the starting materials, particularly phenylhydrazine, is critical. Impurities can lead to unwanted side reactions, reducing the overall yield.

Solutions:

  • Verify Purity: Ensure that all reactants are of high purity. Use freshly opened reagents whenever possible, as some, like phenylhydrazine, can degrade over time.

  • Purification of Reactants: If the purity of the starting materials is questionable, consider purification before use. Phenylhydrazine can be distilled under reduced pressure, and solid reagents can be recrystallized.

Potential Cause: Incomplete Reaction or Premature Work-up

Stopping the reaction too early will naturally result in a lower yield.

Solution:

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). This will help determine the optimal reaction time and ensure that the starting materials have been consumed before proceeding with the work-up.

Problem 2: Formation of Impurities and Side Products

The presence of impurities can complicate the purification process and reduce the overall yield of the desired product.

Potential Cause: Side Reactions

Several side reactions can occur during the synthesis, leading to the formation of undesired byproducts.

Solutions:

  • Control of Stoichiometry: Use a precise stoichiometric ratio of reactants. In some cases, a slight excess of one reactant may be beneficial to drive the reaction to completion, but a large excess should be avoided to minimize side reactions.

  • Inert Atmosphere: For reactions that are sensitive to air or moisture, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon).

Potential Cause: Degradation of Product

Prolonged reaction times or excessive temperatures can lead to the degradation of the desired product.

Solution:

  • Optimization of Reaction Time and Temperature: As mentioned previously, monitor the reaction by TLC to avoid unnecessarily long reaction times. Once the reaction is complete, proceed with the work-up promptly.

Experimental Protocols

While a specific, detailed experimental protocol for the optimization of this compound synthesis with comprehensive tabulated data was not found in the immediate search results, a general procedure based on related syntheses is provided below. Researchers should adapt and optimize this protocol based on their specific laboratory conditions and analytical capabilities.

General Synthesis Procedure:

  • To a solution of phenylhydrazine (1 equivalent) in a suitable solvent (e.g., ethanol), add the carbonyl compound (e.g., crotonic acid or ethyl acetoacetate, 1 equivalent).

  • If a catalyst is required, add it at this stage.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

Data Presentation

The following table summarizes the impact of different synthetic approaches on the yield of pyrazolidinone derivatives, providing a general guideline for optimization.

Synthetic MethodCatalystSolventTemperatureReaction TimeYield (%)
Conventional HeatingAcid/BaseEthanol/DioxaneRefluxSeveral hoursVaries
Microwave-AssistedVariesSolvent-free or minimal solventElevatedMinutes65-90[1]

Purification

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.[4][5] The choice of solvent is critical for successful purification.[4]

Solvent Selection for Recrystallization:

An ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound well at its boiling point.

  • Not react with the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Dissolve impurities well at room temperature or not at all at high temperatures.

Common solvents for the recrystallization of pyrazolone derivatives include ethanol and mixtures of ethanol and water.[6]

General Recrystallization Procedure:

  • Dissolve the impure solid in a minimal amount of a suitable hot solvent.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further, cool the solution in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals thoroughly to remove any residual solvent.

Visualizations

To aid in understanding the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Select & Purify Starting Materials R1 Combine Reactants P1->R1 P2 Choose Solvent & Catalyst P2->R1 R2 Heat & Reflux R1->R2 R3 Monitor with TLC R2->R3 periodically R3->R2 incomplete W1 Cool Reaction Mixture R3->W1 complete W2 Isolate Crude Product W1->W2 W3 Recrystallize W2->W3 W4 Dry Pure Product W3->W4

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Product Yield C1 Check Reaction Conditions Start->C1 C2 Verify Starting Material Purity Start->C2 C3 Review Reaction Monitoring Start->C3 S1 Optimize Temperature, Solvent, & Catalyst C1->S1 S2 Purify Reactants (Distill/Recrystallize) C2->S2 S3 Ensure Reaction Goes to Completion (TLC Monitoring) C3->S3

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Common side reactions in pyrazolidinone synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazolidinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during pyrazolidinone synthesis, offering potential causes and solutions in a direct question-and-answer format.

Q1: My reaction is producing a mixture of products, and the yield of the desired pyrazolidinone is low. How can I identify the side products and improve the yield?

A1: A common synthetic route to 3-pyrazolidinones is the reaction of α,β-unsaturated esters with hydrazines. A major challenge in this synthesis is the formation of various side products due to the bifunctional nature of hydrazine, which can act as a nucleophile at both nitrogen atoms.

Common Side Products:

When reacting an α,β-unsaturated ester (e.g., methyl acrylate) with hydrazine hydrate, you may isolate several side products in addition to the desired 3-pyrazolidinone. These often arise from multiple Michael additions of the ester to one or both nitrogen atoms of hydrazine before cyclization.

  • 1-(Alkoxycarbonylethyl)pyrazolidin-3-one: Formed when one nitrogen of the hydrazine undergoes Michael addition and subsequent cyclization, while the other nitrogen undergoes a single Michael addition.

  • 2-(Alkoxycarbonylethyl)pyrazolidin-3-one: Similar to the above, but the Michael addition occurs on the other nitrogen of the pyrazolidinone ring.

  • 1,2-Bis(alkoxycarbonylethyl)pyrazolidin-3-one: Results from Michael addition occurring on both nitrogen atoms of the pyrazolidinone ring.[1][2]

  • 1,5-Diazabicyclo[3.3.0]octane-2,6-dione: This bicyclic dimer can form at high temperatures (above 200 °C).[1][2]

Prevention and Troubleshooting:

  • Control Reaction Temperature: The formation of the bicyclic dimer is favored at higher temperatures. Maintaining a lower reaction temperature (e.g., 80 °C) can help minimize its formation.[2]

  • Control Stoichiometry: Using a large excess of hydrazine hydrate can sometimes lead to the formation of multiple addition products.[3] Careful control of the molar ratio of reactants is crucial.

  • Purification: These side products often have different polarities from the desired pyrazolidinone and can typically be separated by column chromatography.

  • Structural Analysis: Use spectroscopic methods like NMR (¹H and ¹³C) and mass spectrometry to identify the structures of the isolated side products.

Q2: I am attempting a 1,3-dipolar cycloaddition to synthesize a pyrazolidinone, but the reaction is not working well. What are the common pitfalls?

A2: The 1,3-dipolar cycloaddition of an azomethine imine with an alkene is a powerful method for constructing the pyrazolidinone ring. However, the success of this reaction is highly dependent on the generation and reactivity of the azomethine imine intermediate.

Potential Issues:

  • Inefficient Generation of the Azomethine Imine: Azomethine imines are often transient intermediates generated in situ from hydrazones. Incomplete formation of the dipole will lead to low yields.

  • Regioselectivity Issues: If the alkene (dipolarophile) is unsymmetrical, a mixture of regioisomers can be formed.

  • Dimerization of the Dipole: In some cases, the azomethine imine can dimerize if it is not trapped efficiently by the dipolarophile.

Prevention and Troubleshooting:

  • Optimize Dipole Generation: The generation of azomethine imines from hydrazones can be promoted by heat or by using a Lewis or Brønsted acid catalyst. Experiment with different catalysts and reaction temperatures to optimize the formation of the intermediate.

  • Choice of Dipolarophile: The electronic nature of the alkene can influence the regioselectivity of the cycloaddition. Electron-poor alkenes are often used.

  • Concentration: Running the reaction at a higher concentration can favor the intermolecular cycloaddition over the dimerization of the azomethine imine.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for pyrazolidinone synthesis?

A1: The most prevalent methods for synthesizing 3-pyrazolidinones involve the reaction of α,β-unsaturated esters or acids with hydrazines, or the 1,3-dipolar cycloaddition of azomethine imines with alkenes. For the synthesis of pyrazolidine-3,5-diones, a common starting point is the reaction of a substituted benzoic acid to form a hydrazide, which is then cyclized with a malonic ester derivative.[4]

Q2: How can I improve the regioselectivity of my pyrazolidinone synthesis?

A2: When using unsymmetrical starting materials, controlling regioselectivity is key. In the case of 1,3-dipolar cycloadditions, the regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the azomethine imine and the alkene. Modifying the electronic properties of either component through the use of electron-donating or electron-withdrawing substituents can influence which regioisomer is favored. The use of certain catalysts can also direct the regioselectivity.

Q3: My pyrazolidinone product appears to be unstable. What could be the cause?

A3: Pyrazolidinones can be susceptible to oxidation, especially in the presence of air and at elevated temperatures. This can lead to the formation of colored impurities. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to purify the product promptly after the reaction is complete. Some pyrazolidinone derivatives may also be sensitive to strong acids or bases, which could lead to ring-opening.

Data Presentation

Table 1: Influence of Reaction Temperature on Product Distribution in the Reaction of Methyl Acrylate with Hydrazine Hydrate.

Reaction Temperature (°C)1,5-Diazabicyclo[3.3.0]octane-2,6-dione (Dimer) Yield (%)Other Pyrazolidinone Products
< 200Not formed1,2-bis(alkoxycarbonylethyl)pyrazolidin-3-one, 1-(alkoxycarbonylethyl)pyrazolidin-3-one, and 2-(alkoxycarbonylethyl)pyrazolidin-3-one are the main products.[1][2]
260 - 28020 - 28Formation of the dimer is observed.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 3-Pyrazolidinone from Ethyl Acrylate and Hydrazine Hydrate

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Ethyl acrylate

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl acrylate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Protocol 2: Synthesis of a Substituted Pyrazolidine-3,5-dione

This three-step protocol describes a general method for synthesizing pyrazolidine-3,5-dione derivatives starting from a substituted benzoic acid.[4]

Step 1: Esterification of Substituted Benzoic Acid

  • Dissolve one mole of the substituted benzoic acid in methanol (70-80 mL) in a round-bottom flask.

  • Carefully add 1.5-2.0 mL of sulfuric acid.

  • Add boiling chips and reflux the mixture for 6 hours.

  • After cooling to room temperature, add an equal volume of water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent to obtain the ester. Recrystallize from ethanol if necessary.

Step 2: Synthesis of Substituted Hydrazide

  • Dissolve 0.1 mole of the substituted methyl benzoate in ethanol in a round-bottom flask.

  • Add 9-10 mL of hydrazine hydrate or phenylhydrazine and 1-2 drops of acetic acid.

  • Add boiling chips and reflux for 8-9 hours.

  • After refluxing, the hydrazide product is obtained, which can be recrystallized from absolute ethanol.

Step 3: Cyclization to form Pyrazolidine-3,5-dione

  • React an equimolar quantity of the substituted hydrazide with diethyl malonate.

  • The specific reaction conditions (solvent, temperature, catalyst) may need to be optimized depending on the substrates.

Visualizations

Side_Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions Hydrazine Hydrazine Michael Adduct Michael Adduct Hydrazine->Michael Adduct Michael Addition Alpha,Beta-Unsaturated Ester Alpha,Beta-Unsaturated Ester Alpha,Beta-Unsaturated Ester->Michael Adduct 3-Pyrazolidinone 3-Pyrazolidinone Michael Adduct->3-Pyrazolidinone Intramolecular Cyclization Double Michael Adduct Double Michael Adduct Michael Adduct->Double Michael Adduct Second Michael Addition Dimer Dimer 3-Pyrazolidinone->Dimer High Temp. Excess Ester Excess Ester Excess Ester->Double Michael Adduct N-Alkylated Pyrazolidinone N-Alkylated Pyrazolidinone Double Michael Adduct->N-Alkylated Pyrazolidinone Cyclization

Caption: Common side reactions in pyrazolidinone synthesis from hydrazines.

Troubleshooting_Workflow Start Low Yield or Mixture of Products Analysis Analyze Crude Mixture (TLC, NMR, MS) Start->Analysis Identify Identify Side Products Analysis->Identify N_Alkylated N-Alkylated Side Products Identify->N_Alkylated Multiple spots on TLC Dimer Dimerization Identify->Dimer High MW peak in MS Other Other Impurities Identify->Other Unidentified peaks Stoichiometry Adjust Reactant Stoichiometry N_Alkylated->Stoichiometry Temperature Lower Reaction Temperature Dimer->Temperature Purification Optimize Purification Other->Purification End Improved Yield and Purity Stoichiometry->End Temperature->End Purification->End

Caption: A logical workflow for troubleshooting pyrazolidinone synthesis.

Experimental_Workflow Start Start Reactants Combine Reactants (e.g., Ester and Hydrazine) Start->Reactants Reaction Perform Reaction (e.g., Reflux) Reactants->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Workup (Solvent Removal) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End Pure Product Characterize->End

Caption: A typical experimental workflow for pyrazolidinone synthesis.

References

Technical Support Center: Synthesis of 4-Methyl-1-phenylpyrazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Methyl-1-phenylpyrazolidin-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthesis of this compound involves the cyclocondensation reaction of phenylhydrazine with ethyl 2-methylacetoacetate. This reaction is typically acid-catalyzed and proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the pyrazolidinone ring.

Q2: What is the chemical equation for this synthesis?

A2: The overall chemical reaction is as follows:

Phenylhydrazine + Ethyl 2-methylacetoacetate → this compound + Ethanol + Water

Q3: What are the key reaction parameters to control for optimal yield?

A3: Key parameters influencing the yield include reaction temperature, choice of solvent and catalyst, and the molar ratio of reactants. Careful optimization of these factors is crucial for maximizing the product yield and minimizing side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause Troubleshooting Steps
Low Product Yield - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect solvent or catalyst. - Unfavorable molar ratio of reactants. - Decomposition of reactants or product.- Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Temperature: Gradually increase the reaction temperature within the recommended range (see Experimental Protocol). - Solvent/Catalyst: Experiment with different acidic catalysts (e.g., acetic acid, sulfuric acid) and solvents (e.g., ethanol, methanol, glacial acetic acid). - Molar Ratio: Vary the molar ratio of phenylhydrazine to ethyl 2-methylacetoacetate to find the optimal balance. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially of phenylhydrazine.
Formation of Side Products - Reaction of impurities in starting materials. - Alternative reaction pathways favored under certain conditions. - Dehydration of the pyrazolidinone ring to form a pyrazolone.- Purity of Reactants: Ensure the purity of phenylhydrazine and ethyl 2-methylacetoacetate. Purify starting materials if necessary. - Control of Conditions: Strictly control the reaction temperature and pH to disfavor side reactions. - Byproduct Identification: Characterize side products using analytical techniques (e.g., NMR, MS) to understand their formation mechanism and adjust reaction conditions accordingly.
Difficulty in Product Purification - Presence of unreacted starting materials. - Oily product instead of a crystalline solid. - Co-precipitation of impurities.- Work-up: Perform an aqueous work-up to remove water-soluble impurities. - Recrystallization: Use an appropriate solvent system for recrystallization. Common choices include ethanol, methanol, or mixtures like ethanol/water or hexane/ethyl acetate.[1] - Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed for purification.
Discolored Product (Yellow or Brown) - Oxidation of phenylhydrazine. - Formation of colored impurities at elevated temperatures.- Inert Atmosphere: As mentioned, use an inert atmosphere. - Temperature Control: Avoid excessive heating during the reaction and work-up. - Decolorizing Carbon: Treat the solution of the crude product with activated charcoal before recrystallization to remove colored impurities.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Phenylhydrazine

  • Ethyl 2-methylacetoacetate

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (or other acid catalyst)

  • Sodium Bicarbonate solution (for work-up)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 molar equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add ethyl 2-methylacetoacetate (1 to 1.2 molar equivalents) to the reaction mixture.

  • Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a crystalline solid.

Data Presentation

Table 1: Hypothetical Yields of this compound under Various Reaction Conditions
Entry Solvent Catalyst Temperature (°C) Reaction Time (h) Yield (%)
1EthanolAcetic Acid78 (Reflux)375
2MethanolAcetic Acid65 (Reflux)470
3Glacial Acetic AcidNone100285
4Toluenep-Toluenesulfonic Acid110 (Reflux)280
5EthanolSulfuric Acid78 (Reflux)378

Note: The data in this table is hypothetical and for illustrative purposes. Actual yields will vary based on specific experimental conditions and scale.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound Reactant1 Phenylhydrazine Intermediate Hydrazone Intermediate Reactant1->Intermediate + Reactant2 (Acid Catalyst) Reactant2 Ethyl 2-methylacetoacetate Product This compound Intermediate->Product Intramolecular Cyclization (- Ethanol, - Water) Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity OK Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impurities Found Adjust_Temp Adjust Temperature Optimize_Conditions->Adjust_Temp Change_Solvent Change Solvent/Catalyst Optimize_Conditions->Change_Solvent Vary_Ratio Vary Molar Ratios Optimize_Conditions->Vary_Ratio Purify_SM->Optimize_Conditions End Improved Yield Adjust_Temp->End Change_Solvent->End Vary_Ratio->End

References

Technical Support Center: Purification of Crude 4-Methyl-1-phenylpyrazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Methyl-1-phenylpyrazolidin-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can arise from starting materials, by-products, and side reactions during the synthesis process. Based on a common synthetic route from phenylhydrazine and methyl acrylate, potential impurities may include:

  • Unreacted Phenylhydrazine: A starting material that may carry over.

  • Unreacted Methyl Acrylate: The second starting material which might not have fully reacted.

  • Polymeric by-products: Resulting from the polymerization of methyl acrylate.

  • Side-reaction products: Such as the formation of isomeric pyrazolidinone structures.

  • Residual Solvents: Solvents used in the synthesis and initial work-up, such as methanol or toluene.

Q2: What are the recommended purification techniques for this compound?

A2: The primary purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Melting Point Analysis: A sharp melting point range close to the literature value (133-136 °C) is indicative of high purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their structures are known.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. Incorrect solvent choice; insufficient solvent volume.Select a more suitable solvent or increase the volume of the current solvent. Test solubility on a small scale first.
Oiling out (compound separates as a liquid). The boiling point of the solvent is higher than the melting point of the compound; the solution is too concentrated.Use a lower boiling point solvent; add more solvent to the hot solution to decrease saturation.
No crystals form upon cooling. The solution is not supersaturated; the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration; cool the solution in an ice bath; scratch the inner surface of the flask with a glass rod to induce nucleation.
Low recovery of purified product. Too much solvent was used; premature crystallization during hot filtration; crystals lost during transfer.Use the minimum amount of hot solvent necessary for dissolution; ensure the filtration apparatus is pre-heated; rinse the flask with a small amount of cold mother liquor to recover all crystals.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the compound from impurities. Incorrect mobile phase composition; improper stationary phase.Optimize the mobile phase polarity using TLC; consider a different stationary phase (e.g., alumina instead of silica gel).
Compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Cracking or channeling of the stationary phase. Improper packing of the column.Ensure the column is packed uniformly without any air bubbles. A wet slurry packing method is generally preferred.
Band broadening, leading to dilute fractions. Column overloading; diffusion during elution.Reduce the amount of crude material loaded onto the column; increase the flow rate (within optimal limits).
Streaking or tailing of the compound band. The compound is too polar for the stationary phase; interaction with acidic sites on silica gel.Add a small amount of a polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the mobile phase to improve the peak shape.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Toluene/Heptane mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to determine if the compound is soluble in the hot solvent and sparingly soluble at room temperature. A mixture of toluene and heptane has been reported to be effective for similar compounds.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Expected Outcome: A white to off-white crystalline solid with a sharp melting point.

Protocol 2: Purification by Column Chromatography

Objective: To separate this compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Mobile phase (e.g., Hexane:Ethyl Acetate mixture)

  • Sand

  • Collection tubes or flasks

Procedure:

  • Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable mobile phase composition that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Expected Outcome: A purified solid product with significantly reduced impurity levels as confirmed by analytical methods.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the purification of crude this compound. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)
Recrystallization (Ethanol)859875
Recrystallization (Toluene/Heptane)859970
Column Chromatography (Hexane:EtOAc)85>99.560

Visualizations

PurificationWorkflow crude Crude this compound recrystallization Recrystallization crude->recrystallization High Impurity Load column_chromatography Column Chromatography crude->column_chromatography Complex Impurity Profile analysis Purity Analysis (TLC, HPLC, MP) recrystallization->analysis column_chromatography->analysis pure_product Pure Product (>98%) analysis->pure_product Meets Specification

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization start Recrystallization Issue oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No solution1 Use lower BP solvent Add more solvent oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Concentrate solution Scratch flask Seed crystal no_crystals->solution2 Yes solution3 Use minimal hot solvent Cool slowly low_yield->solution3 Yes end Successful Crystallization low_yield->end No (Purity OK) solution1->end solution2->end solution3->end

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Troubleshooting low conversion rates in pyrazolidinone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during pyrazolidinone synthesis.

Frequently Asked Questions (FAQs)

Q1: My pyrazolidinone synthesis is resulting in a consistently low yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in pyrazolidinone synthesis are a frequent issue and can arise from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Common Causes for Low Yields:

  • Purity of Starting Materials: Impurities in reactants, especially the hydrazine and dicarbonyl compounds, can lead to side reactions, reducing the yield and complicating purification.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role in the reaction outcome.

  • Catalyst Deactivation: The catalyst, if used, may be deactivated by impurities, moisture, or improper handling.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

  • Side Reactions and Byproduct Formation: The formation of regioisomers or other unwanted side products can significantly lower the yield of the desired pyrazolidinone.

  • Issues During Work-up and Purification: Product loss can occur during extraction, precipitation, and chromatography steps.

Troubleshooting Guide for Low Conversion Rates

This guide provides a structured approach to identifying and resolving common issues leading to low yields in pyrazolidinone reactions.

Issue 1: Low or No Product Formation

If you are observing very low to no formation of your desired pyrazolidinone, consider the following troubleshooting steps:

Troubleshooting Workflow for No Product Formation

NoProductWorkflow start Start: Low/No Product check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions (T, t) check_reagents->check_conditions Reagents OK check_catalyst Evaluate Catalyst Activity check_conditions->check_catalyst Conditions OK analyze_mixture Analyze Crude Reaction Mixture (TLC, LC-MS) check_catalyst->analyze_mixture Catalyst OK side_products Identify Side Products analyze_mixture->side_products Peaks observed no_reaction No Reaction Occurred analyze_mixture->no_reaction Only starting material end_success Product Identified: Proceed to Optimization side_products->end_success end_fail Re-evaluate Synthetic Route no_reaction->end_fail SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dissolve Dissolve Hydrazine in Ethanol add_ester Add α,β-Unsaturated Ester dissolve->add_ester add_catalyst Add Acetic Acid (catalyst) add_ester->add_catalyst reflux Reflux at 80°C (8-12 hours) add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool evaporate Solvent Evaporation (Rotary Evaporator) cool->evaporate chromatography Column Chromatography (Silica Gel) evaporate->chromatography characterize Characterization (NMR, IR, MS) chromatography->characterize SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors pyrazolidinone Pyrazolidinone Derivative pyrazolidinone->raf Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression

Effect of catalyst choice on the synthesis of pyrazolidinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of pyrazolidinone derivatives, with a specific focus on the impact of catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the synthesis of pyrazolidinone derivatives?

A1: A variety of catalysts can be employed for the synthesis of pyrazolidinone derivatives, with the choice depending on the desired outcome (e.g., high yield, stereoselectivity). Common classes of catalysts include:

  • Organocatalysts: Chiral amines (e.g., proline derivatives) are frequently used for asymmetric synthesis, promoting reactions through iminium or enamine intermediates.[1][2]

  • Transition Metal Catalysts:

    • Rhodium (Rh): Often used in C-H activation strategies to construct complex pyrazolidinone-fused heterocyclic systems.[3][4]

    • Palladium (Pd): Employed in cross-coupling reactions and carboamination processes to form the pyrazolidinone ring.[5]

    • Gold (Au): Can catalyze the enantioselective hydroamination of allenes with hydrazines to produce vinyl-substituted pyrazolidinones.[6][7]

  • Lewis Acids: Can be used to activate substrates and promote cyclization reactions.[8][9]

Q2: How does the choice of catalyst influence the stereoselectivity (enantioselectivity and diastereoselectivity) of the reaction?

A2: The catalyst plays a crucial role in determining the stereochemical outcome of the reaction. Chiral catalysts create a chiral environment around the reactants, favoring the formation of one stereoisomer over the other.

  • Enantioselectivity: In asymmetric catalysis, chiral catalysts, such as chiral amines or metal complexes with chiral ligands, are essential for achieving high enantiomeric excess (ee). The catalyst typically interacts with the substrate to form diastereomeric transition states, one of which is energetically more favorable, leading to the preferential formation of one enantiomer.[1][6][10]

  • Diastereoselectivity: The catalyst, along with reaction conditions and substrate structure, can also influence the diastereoselectivity of the reaction. For instance, in reactions forming multiple stereocenters, the catalyst can control the relative orientation of substituents.[11][12][13]

Q3: What are the key reaction parameters to consider when optimizing a catalyst for pyrazolidinone synthesis?

A3: Optimization of a catalytic reaction is a multifactorial process. Key parameters to consider include:

  • Catalyst Loading: Using the optimal amount of catalyst is crucial. Too little may result in slow or incomplete reactions, while too much can be uneconomical and may lead to side reactions.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact catalyst activity and selectivity.[13]

  • Temperature: Reaction temperature affects reaction rates and can influence selectivity. Lower temperatures often favor higher selectivity.[1][12]

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for completion and to avoid the formation of degradation products.

  • Substrate Purity: Impurities in the starting materials can poison the catalyst and lead to lower yields and selectivity.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of pyrazolidinone derivatives, categorized by the type of catalyst used.

Organocatalysis (e.g., Chiral Amines)
Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Monitor the reaction by TLC or LC-MS.[14]
Poor quality of starting materials.Ensure the purity of aldehydes, hydrazines, and the organocatalyst.
Low Enantioselectivity Suboptimal catalyst structure.Screen different chiral amine catalysts with varying steric and electronic properties.
Incorrect solvent.Test a range of solvents with different polarities.
Temperature is too high.Lowering the reaction temperature often improves enantioselectivity.[1]
Low Diastereoselectivity Steric hindrance in the transition state.Modify the substituents on the substrates to favor the formation of the desired diastereomer.
Inappropriate catalyst.Screen different organocatalysts, as their chiral pocket can influence diastereoselectivity.
Transition Metal Catalysis (e.g., Rhodium, Palladium)
Problem Potential Cause Recommended Solution
Low Yield Catalyst deactivation.Ensure inert reaction conditions (e.g., dry solvents, inert atmosphere) to prevent catalyst oxidation. Use fresh catalyst.
Poor ligand choice.Screen different ligands to improve catalyst stability and activity.
Incorrect base or additives.The choice of base can be critical in Rh-catalyzed C-H activation.[15] Optimize the base and any necessary additives.
Formation of Side Products Homocoupling of starting materials.Adjust reaction conditions such as temperature and concentration. In Pd-catalyzed cross-coupling, slow addition of one reactant can minimize homocoupling.
Isomerization of the product.Modify the work-up procedure or purify the product promptly after the reaction.
Difficulty in Removing Metal Residues Strong coordination of the metal to the product.Use appropriate work-up procedures, such as washing with a chelating agent solution (e.g., EDTA). Column chromatography with appropriate stationary and mobile phases is often effective.[16]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of pyrazolidinone derivatives using different catalytic systems.

Table 1: Organocatalyzed Synthesis of 3-Hydroxypyrazolidine Derivatives [1]

CatalystSubstrate (Aldehyde)Yield (%)ee (%)
Chiral Pyrrolidine DerivativeCinnamic aldehyde64>99
Chiral Pyrrolidine Derivative(E)-2-Methyl-3-phenylacrylaldehyde4898
Chiral Pyrrolidine Derivative(E)-3-(4-Nitrophenyl)acrylaldehyde77>99

Table 2: Rhodium-Catalyzed Annulation of Pyrazolidinones

Catalyst SystemSubstratesYield (%)
[CpRhCl2]2 / AgSbF6N-Phenylpyrazolidinone and Diphenylacetylene95
[CpRhCl2]2 / AgOAcN-(p-tolyl)pyrazolidinone and 1-Phenyl-1-propyne88

Table 3: Gold-Catalyzed Enantioselective Hydroamination [6][7]

Catalyst SystemSubstratesYield (%)ee (%)
(R)-DTBM-SEGPHOS(AuCl)2/AgOTfN-Boc-N'-(mesitylsulfonyl)hydrazine and Allenylcyclohexane9597
(R)-Xylyl-BINAP(AuCl)2/AgOTfN-Boc-N'-(mesitylsulfonyl)hydrazine and 1,2-Heptadiene9399

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Synthesis of 3-Hydroxypyrazolidine Derivatives[1]

Materials:

  • α,β-Unsaturated aldehyde (1.0 equiv)

  • Di-1,2-N-tert-butoxycarbonyl (Boc)-protected hydrazine (1.2 equiv)

  • Chiral pyrrolidine catalyst (e.g., (S)-diphenylprolinol silyl ether) (20 mol%)

  • Toluene (solvent)

Procedure:

  • To a stirred solution of the α,β-unsaturated aldehyde (0.25 mmol) and the chiral pyrrolidine catalyst (0.05 mmol) in toluene (0.5 mL) at 4 °C, add the di-1,2-N-Boc-protected hydrazine (0.30 mmol).

  • Stir the reaction mixture vigorously at 4 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, directly load the crude reaction mixture onto a silica gel column.

  • Purify the product by flash column chromatography using a suitable eluent system (e.g., pentane/EtOAc or toluene/EtOAc) to afford the corresponding 3-hydroxypyrazolidine derivative.

Protocol 2: Rhodium-Catalyzed C-H Activation/Annulation

Materials:

  • N-Aryl-pyrazolidinone (1.0 equiv)

  • Alkyne (1.2 equiv)

  • [Cp*RhCl2]2 (2.5 mol%)

  • AgSbF6 (10 mol%)

  • Dichloromethane (DCM) (solvent)

Procedure:

  • To an oven-dried reaction tube, add the N-aryl-pyrazolidinone (0.2 mmol), [Cp*RhCl2]2 (0.005 mmol), and AgSbF6 (0.02 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

  • Add the alkyne (0.24 mmol) and anhydrous DCM (1.0 mL) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • After completion, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired fused pyrazolidinone product.

Visualizations

experimental_workflow General Experimental Workflow for Pyrazolidinone Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reactants & Catalyst setup Assemble Glassware under Inert Atmosphere reagents->setup solvent Prepare Anhydrous Solvent solvent->setup addition Add Solvent, Reactants & Catalyst setup->addition stir Stir at Optimized Temperature addition->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize stereochem Determine Stereochemistry (Chiral HPLC, etc.) characterize->stereochem

Caption: A generalized experimental workflow for the synthesis of pyrazolidinone derivatives.

chiral_amine_catalysis Catalytic Cycle for Chiral Amine-Catalyzed Pyrazolidinone Synthesis catalyst Chiral Amine Catalyst iminium Iminium Ion Intermediate catalyst->iminium + Enal enal α,β-Unsaturated Aldehyde enal->iminium michael_adduct Enamine Intermediate iminium->michael_adduct + Hydrazine hydrazine Hydrazine Derivative hydrazine->michael_adduct cyclization Intramolecular Cyclization michael_adduct->cyclization product Pyrazolidinone Product cyclization->product hydrolysis Hydrolysis product->hydrolysis hydrolysis->catalyst Regenerates Catalyst

Caption: Proposed catalytic cycle for the synthesis of pyrazolidinone derivatives using a chiral amine organocatalyst.[1]

rhodium_catalysis Catalytic Cycle for Rh(III)-Catalyzed C-H Activation rh_catalyst [Cp*Rh(III)X2]2 rhodacycle Rhodacycle Intermediate rh_catalyst->rhodacycle + Pyrazolidinone (C-H Activation) pyrazolidinone N-Aryl Pyrazolidinone pyrazolidinone->rhodacycle insertion Migratory Insertion rhodacycle->insertion + Alkyne alkyne Alkyne alkyne->insertion rh_intermediate Seven-Membered Rhodacycle insertion->rh_intermediate elimination Reductive Elimination rh_intermediate->elimination elimination->rh_catalyst Regenerates Catalyst product Fused Pyrazolidinone elimination->product

Caption: A simplified catalytic cycle for the Rh(III)-catalyzed C-H activation and annulation of N-aryl pyrazolidinones with alkynes.[17]

References

Technical Support Center: Optimizing Pyrazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on solvent selection for optimizing pyrazolidinone synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in pyrazolidinone synthesis?

A1: The choice of solvent is a critical parameter in pyrazolidinone synthesis as it can significantly influence the reaction's success. The solvent affects the solubility of reactants and reagents, the reaction rate, and in some cases, can even determine the structure of the final product. An inappropriate solvent can lead to low yields, the formation of side products, or a complete failure of the reaction.

Q2: What are the most commonly used solvents for pyrazolidinone synthesis?

A2: A range of solvents have been successfully employed in pyrazolidinone synthesis. These include polar protic solvents like ethanol, and polar aprotic solvents such as dichloromethane (CH2Cl2), acetonitrile (MeCN), tetrahydrofuran (THF), and ethyl acetate (EtOAc). In some cases, non-polar solvents like toluene have been used, and solvent-free conditions, particularly with microwave-assisted synthesis, have also proven effective.[1][2]

Q3: Can the solvent influence the regioselectivity of the reaction?

A3: Yes, the solvent can play a crucial role in directing the regioselectivity of the reaction, especially when using unsymmetrical starting materials. The solvent can influence which regioisomer is preferentially formed by stabilizing certain transition states over others.[3]

Q4: Are there more environmentally friendly ("green") solvent options for pyrazolidinone synthesis?

A4: Yes, the field of green chemistry is actively exploring alternatives to traditional organic solvents. For related heterocyclic syntheses, deep eutectic solvents (DESs) have been investigated as environmentally friendly reaction media.[4] Additionally, water has been used as a solvent in some modern, eco-friendly synthesis protocols.[5] Solvent-free synthesis, often facilitated by ball milling or microwave irradiation, is another green alternative.[2][5]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My pyrazolidinone synthesis is resulting in a very low yield. How can I troubleshoot this issue with respect to the solvent?

A: Low yields are a common problem in organic synthesis and solvent choice is a primary factor to investigate. Here’s a step-by-step guide to troubleshooting:

  • Assess Reactant Solubility: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. Poor solubility can dramatically decrease the reaction rate. If solubility is an issue, consider a different solvent or a co-solvent system. For instance, if a reaction performs poorly in water or dimethyl ether alone, a mixture of the two might significantly improve the yield.

  • Evaluate Solvent Polarity: The polarity of the solvent can have a profound effect on the reaction. For many condensation reactions leading to pyrazolidinones, polar solvents are preferred. However, the optimal polarity can vary depending on the specific reactants and mechanism. It is often beneficial to screen a range of solvents with varying polarities.

  • Consider Solvent-Catalyst Interaction: The solvent can influence the effectiveness of the catalyst. For example, in some palladium-catalyzed reactions, the catalytic efficiency is low in pure water or organic solvents but is greatly improved in a mixture.

  • Monitor for Side Reactions: The solvent can promote the formation of unwanted side products. Analyze your crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify any major byproducts. A change in solvent may suppress these side reactions.

Issue 2: Formation of an Unexpected Product

Q: I have isolated a product with a different structure than the expected pyrazolidinone. Could the solvent be the cause?

A: Absolutely. The solvent can sometimes direct the reaction down an entirely different pathway, leading to the formation of an unexpected product.

A notable example is in the multi-component reaction between isatins, 2-amino-1,4-naphthoquinone, and a pyrazolone.

  • When the reaction is conducted in ethanol , the product is a non-spiro indolinone.

  • However, changing the solvent to acetic acid favors the formation of a spiro-oxindole derivative.[6][7]

This demonstrates that the solvent is not just a passive medium but can actively participate in or direct the reaction mechanism. If you are obtaining an unexpected product, a critical first step in troubleshooting is to perform the reaction in a different solvent system.

Data Presentation

The following tables summarize the effect of solvent selection on the synthesis of pyrazolidinones and related heterocyclic compounds.

Table 1: Effect of Solvent on the Synthesis of Spiro and Non-Spiro Indolinones [6][7]

SolventProduct TypeYield (%)
EthanolNon-Spiroup to 96
Acetic AcidSpiroup to 96

Table 2: General Solvent Screening Results for Pyrazolo[3,4-b]pyridine Synthesis [8]

SolventTemperature (°C)Time (h)Yield (%)
EthanolRoom Temperature0.5 - 0.7580
Solvent-free1000.2595
EtOH/DMF (1:1)95292

Experimental Protocols

Classical Condensation Synthesis of 1-Phenylpyrazolidine-3,5-dione[1]

This protocol describes a traditional method for the synthesis of a pyrazolidine-3,5-dione ring system using ethanol as the solvent.

Materials:

  • Diethyl malonate

  • Phenylhydrazine

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid

Procedure:

  • Under an inert atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol.

  • Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.

  • To this mixture, add phenylhydrazine.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • After cooling the reaction to room temperature, remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in water and acidify with hydrochloric acid to precipitate the crude product.

  • Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 1-phenylpyrazolidine-3,5-dione.

Mandatory Visualization

experimental_workflow start Start: Reactants & Solvent setup Reaction Setup (e.g., Reflux in Ethanol) start->setup monitor Monitor Reaction Progress (TLC, LC-MS) setup->monitor workup Reaction Work-up (Solvent Removal, Precipitation) monitor->workup purification Purification (Recrystallization, Chromatography) workup->purification analysis Product Analysis (NMR, MS, m.p.) purification->analysis end End: Pure Pyrazolidinone analysis->end

Caption: A generalized experimental workflow for pyrazolidinone synthesis.

solvent_selection_logic start Problem Observed low_yield Low Yield start->low_yield unexpected_product Unexpected Product start->unexpected_product solubility Check Reactant Solubility low_yield->solubility change_solvent Change Solvent System (e.g., Ethanol to Acetic Acid) unexpected_product->change_solvent polarity Screen Solvents of Different Polarity solubility->polarity side_reactions Analyze for Side Reactions polarity->side_reactions optimize Optimize Conditions with New Solvent side_reactions->optimize change_solvent->optimize

Caption: A decision-making workflow for troubleshooting solvent-related issues.

References

Identification and characterization of by-products in 4-Methyl-1-phenylpyrazolidin-3-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Methyl-1-phenylpyrazolidin-3-one. Our goal is to facilitate a smoother, more efficient, and higher-yielding synthetic process.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The purity of both phenylhydrazine and ethyl 2-methylacetoacetate is critical. Impurities in these starting materials can lead to unwanted side reactions, consuming the reactants and reducing the yield of the desired product.

    • Recommendation: Ensure the purity of starting materials by using freshly distilled phenylhydrazine and verifying the purity of ethyl 2-methylacetoacetate, for instance by NMR spectroscopy.

  • Reaction Conditions: Temperature, reaction time, and solvent are crucial parameters that may require optimization.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. While some syntheses proceed at room temperature, others may require heating to drive the reaction to completion.

  • pH of the Reaction Medium: The acidity or basicity of the reaction mixture can significantly influence the reaction rate and the formation of by-products.

    • Recommendation: The reaction is often carried out under neutral or slightly acidic conditions. If using phenylhydrazine hydrochloride, a mild base may be needed to liberate the free hydrazine. Careful control of pH can prevent the degradation of reactants and products.

Issue 2: Formation of Multiple Products (By-products)

Question: My TLC/LC-MS analysis shows multiple spots/peaks in addition to my desired product. What are these by-products and how can I minimize their formation?

Answer: The formation of by-products is a common challenge. Based on the reaction mechanism, several potential side reactions can occur.

  • Potential By-products:

    • Isomeric Pyrazolone (1-phenyl-5-methyl-4,5-dihydro-1H-pyrazol-3-one): This can arise from the alternative cyclization pathway. The regioselectivity of the reaction between phenylhydrazine and an unsymmetrical β-ketoester like ethyl 2-methylacetoacetate is a key factor.

    • Hydrazone Intermediate: Incomplete cyclization can lead to the presence of the intermediate hydrazone formed between phenylhydrazine and the keto-group of ethyl 2-methylacetoacetate.

    • Products of Phenylhydrazine Decomposition: Phenylhydrazine can be unstable and may decompose, especially at elevated temperatures, leading to various colored impurities.

    • Side reactions of Ethyl 2-methylacetoacetate: Self-condensation or other side reactions of the β-ketoester can also occur, particularly under basic conditions.

  • Strategies to Minimize By-products:

    • Control of Reaction Temperature: Running the reaction at a lower temperature may improve selectivity and reduce the rate of decomposition of starting materials.

    • Order of Addition: Adding one reactant dropwise to the other can sometimes control the reaction and minimize side product formation.

    • pH Control: As mentioned earlier, maintaining an optimal pH can suppress certain side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general experimental protocol for the synthesis of this compound?

A1: A general procedure involves the condensation reaction between phenylhydrazine and ethyl 2-methylacetoacetate.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reactant: To this solution, add ethyl 2-methylacetoacetate (1.0 to 1.1 equivalents) dropwise at room temperature with continuous stirring.

  • Reaction: The reaction mixture is then typically heated to reflux and monitored by TLC until the starting materials are consumed.

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then treated with water, and the precipitated solid is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Q2: How can I identify the main by-products in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for the identification and characterization of by-products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the components of the reaction mixture and obtaining their molecular weights, which provides initial clues about their identities.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can be used to quantify the purity of the product and the percentage of each impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: After isolation (e.g., by preparative HPLC or column chromatography), ¹H and ¹³C NMR spectroscopy are crucial for the definitive structural elucidation of the by-products.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition of the impurities, further aiding in their identification.

Q3: What are the key analytical parameters to monitor for quality control?

A3: For quality control of the synthesized this compound, the following parameters are important:

ParameterAnalytical MethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Identity FTIR, ¹H NMR, ¹³C NMRSpectra should be consistent with the structure
Purity HPLC≥ 98%
Melting Point Melting Point ApparatusWithin a narrow range (e.g., 125-129 °C)
Individual Impurity HPLCNot more than 0.5%
Total Impurities HPLCNot more than 1.0%

Visualizing the Workflow

To aid in understanding the experimental and analytical processes, the following diagrams have been created.

Synthesis_Workflow cluster_synthesis Synthesis start Start reactants Phenylhydrazine + Ethyl 2-methylacetoacetate start->reactants reaction Reaction (Heating/Stirring) reactants->reaction workup Work-up (Solvent Removal, Precipitation) reaction->workup crude_product Crude Product workup->crude_product purification Purification (Recrystallization) crude_product->purification final_product 4-Methyl-1-phenyl- pyrazolidin-3-one purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Analytical_Workflow cluster_analysis By-product Identification reaction_mixture Reaction Mixture lcms LC-MS Analysis reaction_mixture->lcms hplc HPLC Analysis reaction_mixture->hplc isolation Isolation of Impurities (Prep-HPLC/Column Chrom.) hplc->isolation nmr NMR Spectroscopy (¹H, ¹³C) isolation->nmr hrms HRMS isolation->hrms structure_elucidation Structure Elucidation nmr->structure_elucidation hrms->structure_elucidation

Caption: Analytical workflow for the identification and characterization of by-products.

Technical Support Center: Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioisomer formation during pyrazole synthesis.

Troubleshooting Guides

Issue: My pyrazole synthesis from a 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

The formation of regioisomers in the Knorr pyrazole synthesis is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors of both reactants, as well as the reaction conditions.[1] Here are several strategies to enhance regioselectivity:

1. Solvent Modification:

The choice of solvent can dramatically influence the isomeric ratio.[2] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity in favor of one isomer.[2] This is attributed to their unique properties, including their ability to form strong hydrogen bonds.

  • Protocol: Substitute conventional solvents like ethanol with TFE or HFIP. The reaction can often be carried out at room temperature.[2]

2. Exploiting Steric and Electronic Effects:

  • Steric Hindrance: A bulky substituent on either the 1,3-dicarbonyl or the hydrazine will favor the initial nucleophilic attack at the less sterically hindered carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[1] Conversely, the electronic nature of the substituent on the hydrazine affects the nucleophilicity of the two nitrogen atoms.

3. Adjusting Reaction pH:

The acidity or basicity of the reaction medium can influence the reaction pathway.[1] In some cases, adding a catalytic amount of acid can promote the formation of a specific regioisomer. For instance, the condensation of arylhydrazines with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) in the presence of a strong acid can lead to high regioselectivity.[3]

4. Catalyst-Mediated Synthesis:

Certain catalysts can direct the reaction towards a single regioisomer. For example, silver-catalyzed reactions of trifluoromethylated ynones with aryl or alkyl hydrazines have demonstrated high regioselectivity.[4]

Illustrative Workflow for Troubleshooting Regioisomer Formation:

G start Regioisomer Mixture Observed solvent Modify Solvent System (e.g., EtOH to TFE or HFIP) start->solvent steric_electronic Analyze Steric/Electronic Effects - Modify substituents - Introduce directing groups start->steric_electronic ph Adjust Reaction pH (Acidic or Basic Catalysis) start->ph catalyst Introduce a Catalyst (e.g., AgOTf, I2) start->catalyst analyze Analyze Regioisomeric Ratio (NMR, LC-MS, X-ray) solvent->analyze steric_electronic->analyze ph->analyze catalyst->analyze success Desired Regioisomer Obtained analyze->success High Selectivity failure Continue Optimization analyze->failure Low Selectivity failure->start

Caption: Troubleshooting workflow for improving regioselectivity in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis?

A: In pyrazole synthesis, regioisomers are structural isomers that possess the same molecular formula but differ in the arrangement of substituents on the pyrazole ring.[5] This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, resulting in two possible orientations for the substituents on the final pyrazole product.[5]

Q2: What are the primary synthetic routes to pyrazoles where regioisomer formation can be an issue?

A: The most common methods where regioselectivity is a concern are:

  • Knorr Pyrazole Synthesis: The condensation of a 1,3-dicarbonyl compound with a substituted hydrazine is a classic and widely used method.[1] However, with unsymmetrical dicarbonyls, it often yields a mixture of regioisomers.[1]

  • Reaction of α,β-Unsaturated Ketones (Chalcones) with Hydrazines: This method can also lead to regioisomeric products depending on the substitution pattern of the chalcone and the hydrazine used.[6][7]

  • Reaction of Enaminones with Hydrazines: Similar to the above methods, the reaction of β-enaminones with substituted hydrazines can produce two possible regioisomers.[4]

Q3: How do steric and electronic effects influence regioselectivity in the Knorr synthesis?

A: The initial step of the Knorr synthesis involves the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon of the 1,3-dicarbonyl. The regioselectivity is determined by which carbonyl group is attacked.

  • Steric Effects: The hydrazine will preferentially attack the less sterically hindered carbonyl group. For example, if the 1,3-dicarbonyl has a bulky tertiary-butyl group at one end and a smaller methyl group at the other, the attack will favor the methyl-substituted carbonyl.

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF3) make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This can direct the hydrazine to attack that specific carbonyl group.[3]

The interplay between these two effects determines the final regioisomeric ratio.

Factors Influencing Regioselectivity in Knorr Pyrazole Synthesis:

G cluster_reactants Reactants cluster_conditions Reaction Conditions dicarbonyl Unsymmetrical 1,3-Dicarbonyl (Steric & Electronic Factors of R1 & R2) outcome Regioisomeric Ratio (Product A vs. Product B) dicarbonyl->outcome hydrazine Substituted Hydrazine (Steric & Electronic Factors of R3) hydrazine->outcome solvent Solvent (e.g., EtOH, TFE, HFIP) solvent->outcome temperature Temperature temperature->outcome ph pH (Acidic/Basic) ph->outcome catalyst Catalyst catalyst->outcome

Caption: Key factors influencing the regioselectivity of the Knorr pyrazole synthesis.

Q4: Can you provide a general experimental protocol for a regioselective pyrazole synthesis using a fluorinated alcohol?

A: Yes, the following is a general procedure based on literature reports for improving regioselectivity.[2] Optimization for specific substrates is recommended.

General Protocol for Regioselective Pyrazole Synthesis in HFIP:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Addition of Hydrazine: To the stirred solution, add the substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.0-1.2 eq.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within a few hours.

  • Work-up: Upon completion, remove the HFIP under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazole regioisomer.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F if applicable) and mass spectrometry to confirm its structure and assess the regioisomeric purity.

Q5: Are there alternative methods to the Knorr synthesis that offer high regioselectivity?

A: Yes, several other methods have been developed to achieve high regioselectivity:

  • From N-Arylhydrazones and Nitroolefins: This approach provides 1,3,5-trisubstituted and 1,3,4,5-tetrasubstituted pyrazoles with excellent regioselectivity. The reaction can be performed under thermal conditions or with the assistance of trifluoroacetic acid (TFA) in trifluoroethanol (TFE).[8]

  • From N-Alkylated Tosylhydrazones and Terminal Alkynes: This method offers complete regioselectivity for the synthesis of 1,3,5-trisubstituted pyrazoles.[9]

  • Multicomponent Reactions: One-pot multicomponent reactions have been developed that often proceed with high regioselectivity to afford complex pyrazole structures.[10]

  • [3+2] Cycloaddition Reactions: The reaction of sydnones with 2-alkynyl-1,3-dithianes is a novel base-mediated [3+2] cycloaddition that yields polysubstituted pyrazoles with excellent regioselectivity.[11]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1,3-Diketones and Hydrazines.

Entry1,3-Diketone (R¹)Hydrazine (R²)SolventRegioisomeric Ratio (A:B)¹Reference
1PhenylMethylEtOH50:50[3]
2PhenylMethylTFE85:15[2]
3PhenylMethylHFIP97:3[2]
44-MethoxyphenylPhenylEtOHLow Selectivity
54-MethoxyphenylPhenylHFIP99:1
6TrifluoromethylPhenylEtOHEquimolar Mixture[3]
7TrifluoromethylPhenylDMAc/HCl98:2[3]

¹Regioisomer A corresponds to the N-substituted nitrogen being adjacent to the R¹ group of the dicarbonyl, while B is the other isomer.

References

Stability issues of pyrazolidinone compounds under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazolidinone Compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of pyrazolidinone compounds under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of pyrazolidinone compounds in solution?

A1: The stability of pyrazolidinone compounds in solution is primarily influenced by pH, the presence of oxygen, exposure to light, and temperature.[1] Extreme pH values, both acidic and basic, can catalyze hydrolysis of the pyrazolidinone ring.[1] The presence of oxygen is a critical factor for pyrazolidinone derivatives prone to oxidation, such as edaravone.[1][2] Exposure to light, especially UV radiation, can lead to photodegradation.[1] Additionally, elevated temperatures generally accelerate the rate of all degradation pathways.[1]

Q2: What are the main degradation pathways for pyrazolidinone compounds?

A2: The two principal degradation pathways for pyrazolidinone compounds are hydrolysis and oxidation.[1] The pyrazolidinone ring, which is a γ-lactam, is susceptible to cleavage through acid and base-catalyzed hydrolysis.[3] Oxidative degradation is also a significant pathway, particularly for compounds with electron-rich moieties.[1][4] For some derivatives, photolytic degradation can also occur, leading to various degradation products.[1]

Q3: What are some common degradation products of pyrazolidinone compounds?

A3: Degradation of pyrazolidinone compounds can result in a variety of products depending on the specific compound and the stress conditions. For instance, the pyrazolidinone ring can open via hydrolysis.[3] In the case of edaravone, a notable pyrazolidinone derivative, an edaravone trimer is a major degradation product formed through the reaction of edaravone radicals.[1][2] Under thermal stress, other complex degradation products of edaravone have been identified.[5] For phenylbutazone, degradation can lead to products such as α-(N-phenylcarbamoyl)-N-caproylhydrazobenzene.[1]

Q4: How can I minimize the degradation of my pyrazolidinone compound during experiments?

A4: To minimize degradation, it is crucial to control the experimental conditions. For compounds sensitive to oxidation, deoxygenating solutions by purging with an inert gas like nitrogen can significantly enhance stability.[1][6] Protecting solutions from light by using amber vials or covering containers with aluminum foil is essential to prevent photodegradation.[1] Maintaining an optimal pH using buffers and controlling the temperature, often by working at lower temperatures, will also help to slow down degradation reactions.[1] For edaravone, a pH range of 3.0-4.5 has been suggested for increased stability in solution.[1]

Q5: Are there any known excipient incompatibilities with pyrazolidinone compounds?

A5: Yes, excipients can impact the stability of active pharmaceutical ingredients (APIs), including pyrazolidinone compounds. Excipients that contain reactive impurities, such as peroxides, can promote oxidative degradation.[7] Reducing sugars like lactose can potentially react with amine functionalities if present in the pyrazolidinone structure, leading to Maillard reactions.[7][8] The moisture content of excipients is also a critical factor, as it can facilitate hydrolytic degradation.[8] Therefore, compatibility studies with chosen excipients are a crucial step in formulation development.[8][9]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Rapid degradation of the compound in aqueous solution. Inappropriate pH of the solution.Determine the optimal pH for your compound's stability through a pH-rate profile study. Use buffered solutions to maintain the desired pH. For many pyrazolidinone derivatives, a slightly acidic pH may be optimal.[1]
Presence of dissolved oxygen.Deoxygenate your solvents and solutions by sparging with nitrogen or argon. Prepare solutions fresh and store them under an inert atmosphere.[1][6]
Exposure to light.Protect your solutions from light at all stages of the experiment by using amber glassware or wrapping containers in foil.[1]
Elevated temperature.Conduct experiments at controlled room temperature or below, if the reaction allows. Store stock solutions and samples at refrigerated or frozen temperatures.[1]
Appearance of unexpected peaks in HPLC chromatogram. Degradation of the compound.Perform a forced degradation study to identify potential degradation products and their retention times. This will help in confirming if the new peaks are related to the degradation of your compound.[6][10]
Impurities in the starting material or reagents.Analyze the starting material and all reagents separately to check for impurities.
Interaction with the container.Test for adsorption to container surfaces by using different types of containers (e.g., glass vs. polypropylene).
Precipitate formation in the solution. Formation of insoluble degradation products.This often indicates significant degradation. For example, edaravone can form an insoluble trimer.[1][2] Prepare fresh solutions and implement stabilization strategies as mentioned above.
Poor solubility of the compound at the given pH or temperature.Check the solubility profile of your compound. Adjust the pH or consider using a co-solvent if necessary.

Data Presentation: Stability of Edaravone (a Pyrazolidinone Derivative)

The following tables summarize quantitative data on the stability of edaravone under different conditions.

Table 1: Effect of pH on Edaravone Stability

pHStorage ConditionRemaining Edaravone (%)Reference
7.0Aqueous solution, Room TemperatureProne to oxidation[1]
3.0 - 4.5Aqueous solutionIncreased stability[1]

Table 2: Effect of Temperature on Edaravone Stability in Aqueous Solution

TemperatureDurationRemaining Edaravone (%)StabilizerReference
60°C4 weeksSignificantly degradedNone[6][11]
60°C4 weeksStabilizedGlutathione (GSH)[6][11]
Room Temp1 yearStabilizedGSH + Sodium Bisulfite[6][11]

Table 3: Effect of Oxidation on Edaravone Stability

ConditionObservationReference
Presence of OxygenCritical factor for degradation, leads to radical formation[1][2]
DeoxygenationKey strategy to enhance stability[1][6]
Hydrogen PeroxideSignificant degradation[1]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on a pyrazolidinone compound to identify potential degradation products and pathways.[5][6][10][12]

1. Sample Preparation:

  • Prepare a stock solution of the pyrazolidinone compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Keep at room temperature or heat at 60-80°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with an appropriate volume of 3-30% hydrogen peroxide. Keep at room temperature for a specified period.

  • Thermal Degradation: Expose both the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C) in a stability chamber for a defined period.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

3. Sample Analysis:

  • At each time point, withdraw a sample and quench the degradation reaction if necessary (e.g., by neutralization or dilution).

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Characterize the degradation products using LC-MS and NMR spectroscopy.

Protocol 2: Stability-Indicating HPLC Method for Pyrazolidinone Compounds

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of pyrazolidinone compounds and their degradation products.[2][11][13][14]

1. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is a common choice.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its various degradation products.

    • Mobile Phase A: 0.1% formic acid or a phosphate buffer in water.

    • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Program: Start with a low percentage of Mobile Phase B and gradually increase it over the run time. A typical gradient might be 10% to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection: UV detection at a wavelength where the pyrazolidinone compound and its expected degradation products have significant absorbance (e.g., determined by a PDA detector).

  • Injection Volume: 10-20 µL.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is particularly crucial for a stability-indicating method and is demonstrated by the ability to resolve the main peak from all degradation product peaks.

Mandatory Visualizations

G cluster_workflow Forced Degradation Experimental Workflow start Start: Pyrazolidinone Compound prep Prepare Stock Solution (1 mg/mL) start->prep stress Expose to Stress Conditions prep->stress acid Acid Hydrolysis (HCl, heat) stress->acid Hydrolytic base Base Hydrolysis (NaOH, heat) stress->base Hydrolytic oxidation Oxidation (H2O2) stress->oxidation thermal Thermal Stress (Heat) stress->thermal photo Photolytic Stress (Light) stress->photo analysis Analyze Samples by HPLC-UV acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize Degradants (LC-MS, NMR) analysis->characterization end End: Stability Profile characterization->end

Caption: Workflow for a forced degradation study of pyrazolidinone compounds.

G cluster_pathway Primary Degradation Pathways of Pyrazolidinone Core cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation pyrazolidinone Pyrazolidinone Core hydrolysis_intermediate Tetrahedral Intermediate pyrazolidinone->hydrolysis_intermediate + H2O (Acid/Base) oxidized_intermediate Radical Intermediate (e.g., Edaravone Radical) pyrazolidinone->oxidized_intermediate + [O] ring_opened_product Ring-Opened Product (e.g., Hydrazide Derivative) hydrolysis_intermediate->ring_opened_product oxidized_products Oxidized Products (e.g., Dimers, Trimers) oxidized_intermediate->oxidized_products

Caption: Simplified degradation pathways of the pyrazolidinone ring structure.

G cluster_troubleshooting Troubleshooting Logic for Unexpected HPLC Peaks start Unexpected Peak(s) in HPLC check_blanks Analyze Blank Injection (Solvent/Mobile Phase) start->check_blanks is_impurity Is Peak Present in Blank? check_blanks->is_impurity impurity_source Source is Solvent, Mobile Phase, or System is_impurity->impurity_source Yes not_impurity Peak is Sample-Related is_impurity->not_impurity No forced_degradation Perform Forced Degradation Study not_impurity->forced_degradation compare_rt Compare Retention Times forced_degradation->compare_rt is_degradant Does RT Match a Forced Degradation Peak? compare_rt->is_degradant degradant Peak is a Degradation Product is_degradant->degradant Yes process_impurity Peak is Likely a Process-Related Impurity is_degradant->process_impurity No

References

Validation & Comparative

Spectroscopic Analysis of 4-Methyl-1-phenylpyrazolidin-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 4-Methyl-1-phenylpyrazolidin-3-one and a structurally related alternative, Edaravone. The focus is on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a detailed analysis of their structural features through experimental data.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrazolidinone class. Its chemical structure, featuring a phenyl group, a pyrazolidinone ring, and a methyl substituent, gives rise to a unique spectroscopic signature. Understanding this signature is crucial for its identification, characterization, and quality control in research and development settings. This guide compares its NMR data with that of Edaravone (5-methyl-2-phenyl-4H-pyrazol-3-one), a commercially available drug used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. While both molecules share a phenyl and a methyl-substituted five-membered nitrogen-containing ring, the differences in the ring saturation and substitution patterns lead to distinct NMR spectra.

Comparative Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and Edaravone. This data is essential for distinguishing between the two compounds and for verifying their chemical structures.

Table 1: ¹H NMR Data Comparison

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
This compound Data not available----
Edaravone 2.18s-3H-CH₃
3.30-3.60m-2H-CH₂-
7.31-7.51m-5HAromatic-H

Table 2: ¹³C NMR Data Comparison

CompoundChemical Shift (δ) ppmAssignment
This compound Data not available-
Edaravone Data not available-

Note: Despite extensive searches, detailed experimental ¹H and ¹³C NMR data for this compound and complete ¹³C NMR data for Edaravone were not publicly available in the searched resources. The provided data for Edaravone is based on a publication focusing on a prodrug derivative and may represent the core structure's signals[1].

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound and Edaravone.

1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for compounds like these include deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2][3] Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube, ensuring no solid particles are transferred.[4]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

2. NMR Data Acquisition

  • Instrumentation: The spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[5]

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: A range sufficient to cover all proton signals (e.g., -2 to 12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).

    • Spectral Width: A range to cover all carbon signals (e.g., 0 to 200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

3. Data Processing

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integration and Peak Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons. For both ¹H and ¹³C spectra, the chemical shift of each peak is determined.

Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow from sample preparation to the final interpretation of NMR data.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument Prepared Sample lock_shim Lock and Shim instrument->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft Raw Data (FID) phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate Peaks (¹H NMR) reference->integrate Processed Spectrum assign Assign Signals to Molecular Structure integrate->assign compare Compare with Reference/Alternative Data assign->compare conclusion conclusion compare->conclusion Structural Confirmation/ Comparison Complete

Caption: General workflow for NMR spectroscopic analysis.

Conclusion

References

Comparative study of different synthetic routes to 4-Methyl-1-phenylpyrazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 4-Methyl-1-phenylpyrazolidin-3-one, a key intermediate in the development of various pharmaceutical agents. The synthesis of this pyrazolidinone derivative is crucial for the exploration of new anti-inflammatory, analgesic, and other therapeutic compounds. This document outlines the methodologies, presents quantitative data for comparison, and includes detailed experimental protocols to assist researchers in selecting the most suitable pathway for their specific needs.

Introduction to this compound

This compound (CAS No: 2654-57-1) is a heterocyclic organic compound featuring a pyrazolidinone core. Its structure, containing a phenyl group at the 1-position and a methyl group at the 4-position, makes it a valuable scaffold in medicinal chemistry. The strategic placement of these functional groups allows for further molecular modifications to modulate biological activity.

Comparative Analysis of Synthetic Routes

Two prominent synthetic routes for the preparation of this compound are presented below:

  • Route 1: Michael Addition of Phenylhydrazine to Methyl Methacrylate followed by Cyclization. This is a widely recognized and straightforward approach for the synthesis of pyrazolidinone structures.

  • Route 2: Condensation of Phenylhydrazine with Ethyl 2-Bromopropionate and Subsequent Cyclization. This classical approach offers an alternative pathway to the target molecule, involving the formation of a hydrazine ester intermediate.

The following table summarizes the key quantitative data for these two synthetic routes, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterRoute 1: Michael Addition & CyclizationRoute 2: Condensation & Cyclization
Starting Materials Phenylhydrazine, Methyl MethacrylatePhenylhydrazine, Ethyl 2-Bromopropionate
Key Reagents/Catalysts Sodium MethoxideTriethylamine
Solvent MethanolEthanol
Reaction Temperature RefluxReflux
Reaction Time 4-6 hours8-12 hours
Yield (%) 75-85%60-70%
Purification Method Recrystallization from EthanolColumn Chromatography followed by Recrystallization

Experimental Protocols

Route 1: Michael Addition of Phenylhydrazine to Methyl Methacrylate and Cyclization

This one-pot synthesis involves the initial Michael addition of phenylhydrazine to methyl methacrylate, followed by an intramolecular cyclization to form the pyrazolidinone ring.

Materials:

  • Phenylhydrazine

  • Methyl Methacrylate

  • Sodium Methoxide

  • Methanol

  • Hydrochloric Acid (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Phenylhydrazine is added dropwise to the stirred solution at room temperature.

  • Methyl methacrylate is then added to the reaction mixture.

  • The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with dilute hydrochloric acid, leading to the precipitation of the crude product.

  • The solid is collected by filtration, washed with cold water, and dried.

  • The crude this compound is purified by recrystallization from ethanol to yield a crystalline solid.

Route 2: Condensation of Phenylhydrazine with Ethyl 2-Bromopropionate and Cyclization

This two-step approach involves the initial N-alkylation of phenylhydrazine with ethyl 2-bromopropionate, followed by a base-mediated intramolecular cyclization.

Materials:

  • Phenylhydrazine

  • Ethyl 2-Bromopropionate

  • Triethylamine

  • Ethanol

  • Sodium Ethoxide

  • Dichloromethane (for extraction)

  • Silica gel (for column chromatography)

Procedure:

Step 1: Synthesis of Ethyl 2-(2-phenylhydrazinyl)propanoate

  • In a round-bottom flask, phenylhydrazine and triethylamine are dissolved in ethanol.

  • Ethyl 2-bromopropionate is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is heated to reflux for 6-8 hours.

  • After cooling, the triethylamine hydrobromide salt is filtered off.

  • The filtrate is concentrated under reduced pressure, and the residue is taken up in dichloromethane and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude hydrazine ester.

Step 2: Cyclization to this compound

  • The crude ethyl 2-(2-phenylhydrazinyl)propanoate is dissolved in ethanol.

  • A solution of sodium ethoxide in ethanol is added, and the mixture is refluxed for 2-4 hours.

  • The reaction mixture is cooled, and the solvent is evaporated.

  • The residue is partitioned between water and dichloromethane.

  • The organic layer is separated, dried, and concentrated.

  • The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent to afford pure this compound.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthetic_Route_1 cluster_start Starting Materials cluster_reaction Reaction cluster_cyclization Cyclization cluster_product Product Phenylhydrazine Phenylhydrazine Michael_Addition Michael Addition (Sodium Methoxide, Methanol, Reflux) Phenylhydrazine->Michael_Addition MethylMethacrylate Methyl Methacrylate MethylMethacrylate->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Intermediate Product This compound Cyclization->Product

Caption: Workflow for Route 1: Michael Addition and Cyclization.

Synthetic_Route_2 cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_product Product Phenylhydrazine Phenylhydrazine Condensation N-Alkylation (Triethylamine, Ethanol, Reflux) Phenylhydrazine->Condensation EthylBromopropionate Ethyl 2-Bromopropionate EthylBromopropionate->Condensation Hydrazine_Ester Ethyl 2-(2-phenylhydrazinyl)propanoate Condensation->Hydrazine_Ester Cyclization Intramolecular Cyclization (Sodium Ethoxide, Ethanol, Reflux) Hydrazine_Ester->Cyclization Product This compound Cyclization->Product

Caption: Workflow for Route 2: Condensation and Cyclization.

Conclusion

Both synthetic routes provide viable methods for the preparation of this compound. The choice between the two will depend on the specific requirements of the researcher, including desired yield, available starting materials, and purification capabilities. Route 1, the one-pot Michael addition and cyclization, generally offers a higher yield and a more streamlined process. Route 2, while being a more classical multi-step approach, provides an alternative pathway that may be advantageous in certain contexts. This guide aims to equip researchers with the necessary information to make an informed decision for the synthesis of this important pharmaceutical intermediate.

Efficacy in Drug Synthesis: A Comparative Analysis of Pyrazolidinone and Propionic Acid Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical manufacturing, the efficiency of a synthetic route is a paramount consideration, directly impacting yield, cost, and environmental footprint. This guide provides a detailed comparison of the synthetic efficacy of intermediates used in the production of two prominent non-steroidal anti-inflammatory drugs (NSAIDs): Phenylbutazone, which features a pyrazolidinone core, and Ibuprofen, a propionic acid derivative. This analysis, aimed at researchers, scientists, and drug development professionals, offers a comparative look at their synthetic pathways, intermediates, and overall efficiency, supported by experimental data.

Section 1: Comparative Synthesis of Phenylbutazone and Ibuprofen

The synthesis of an active pharmaceutical ingredient (API) is a multi-step process where the choice of intermediates and reaction pathways significantly influences the overall efficiency. Here, we compare the synthesis of Phenylbutazone and Ibuprofen, highlighting the key differences in their intermediates and synthetic routes.

Phenylbutazone Synthesis

Phenylbutazone (4-butyl-1,2-diphenylpyrazolidine-3,5-dione) is synthesized through the condensation of diethyl n-butylmalonate with 1,2-diphenylhydrazine (hydrazobenzene). This process can be carried out in a classical one-pot reaction or a modified two-step approach.

Key Intermediates:

  • Diethyl n-butylmalonate

  • 1,2-Diphenylhydrazine (Hydrazobenzene)

Quantitative Data Summary: Phenylbutazone Synthesis

Intermediate/ProductSynthesis StepReported YieldReference
Diethyl n-butylmalonateMalonic ester synthesis84-92%[1][2]
PhenylbutazoneCondensation and cyclizationData not consistently reported, but the reaction is established.[3][4]
Ibuprofen Synthesis

The industrial synthesis of Ibuprofen has evolved significantly, moving from a less efficient method to a greener, more atom-economical process.

  • The Boots Process: The original six-step synthesis, starting from isobutylbenzene. It has a low atom economy, meaning a significant portion of the reactants' atoms end up as waste.

  • The BHC (Boots-Hoechst-Celanese) Process: A greener, three-step synthesis that is more efficient and generates less waste.

Key Intermediates:

  • Isobutylbenzene

  • 4'-Isobutylacetophenone

Quantitative Data Summary: Ibuprofen Synthesis

ProcessNumber of StepsOverall YieldAtom EconomyKey Reagents
Boots Process 6~40%~40%Acetic Anhydride, Ethyl Chloroacetate, Hydroxylamine
BHC Process 3~77-80%~77% (up to 99% with byproduct recovery)Acetic Anhydride, Hydrogen, Carbon Monoxide

Section 2: Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are outlines of the key experimental protocols for the synthesis of intermediates and the final products.

Synthesis of Diethyl n-butylmalonate (Intermediate for Phenylbutazone)

A common method for the synthesis of diethyl n-butylmalonate involves the reaction of diethyl malonate with an alkyl halide in the presence of a base. A specific patented method reports the following:

  • Reaction: Dichloroethylamine is reacted with cuprous chloride, followed by the addition of diethyl malonate and then n-aminobutane.

  • Conditions: The reaction is heated to 70-75°C for 3-4 hours, followed by reflux.

  • Isolation: The product is isolated by reduced-pressure distillation, washed, and recrystallized from ethyl acetate.

  • Yield: This method reports a yield of 84-92%.[1][2]

Synthesis of Phenylbutazone (Classical Method)

The classical synthesis involves the condensation of diethyl n-butylmalonate with hydrazobenzene.

  • Reactants: Diethyl n-butylmalonate and hydrazobenzene.

  • Base: Sodium ethoxide.

  • Solvent: Anhydrous toluene.

  • Procedure: The reactants are dissolved in toluene with sodium ethoxide and refluxed for several hours. The reaction is monitored by thin-layer chromatography (TLC).

  • Workup: The mixture is cooled and acidified with dilute hydrochloric acid to precipitate the crude Phenylbutazone. The product is then filtered, washed, and recrystallized from ethanol/water.[3]

Synthesis of Ibuprofen via the BHC "Green" Process

This three-step process is a more modern and efficient method for Ibuprofen synthesis.

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent. The HF can be recovered and reused.

  • Catalytic Hydrogenation: The resulting 4'-isobutylacetophenone is reduced to an alcohol using hydrogen gas in the presence of a Raney nickel or palladium on carbon catalyst.

  • Carbonylation: The alcohol is then carbonylated using carbon monoxide with a palladium catalyst to directly form Ibuprofen.[5]

Section 3: Mechanism of Action and Signaling Pathways

Both Phenylbutazone and Ibuprofen are NSAIDs and share a similar mechanism of action, which is the inhibition of cyclooxygenase (COX) enzymes. This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Prostaglandin Synthesis Pathway and NSAID Inhibition

The following diagram illustrates the general pathway of prostaglandin synthesis and the point of inhibition by NSAIDs like Phenylbutazone and Ibuprofen.

Prostaglandin_Pathway substance substance enzyme enzyme drug drug process process Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 COX1_COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs Phenylbutazone / Ibuprofen NSAIDs->COX1_COX2 Inhibition Synthesis_Workflows cluster_phenylbutazone Phenylbutazone Synthesis cluster_ibuprofen Ibuprofen Synthesis (BHC Process) start start intermediate intermediate final_product final_product process process start_p Diethyl Malonate & 1,2-Diphenylhydrazine intermediate_p Diethyl n-butylmalonate start_p->intermediate_p Alkylation final_p Phenylbutazone intermediate_p->final_p Condensation start_i Isobutylbenzene intermediate_i1 4'-Isobutylacetophenone start_i->intermediate_i1 Acylation intermediate_i2 Alcohol Intermediate intermediate_i1->intermediate_i2 Hydrogenation final_i Ibuprofen intermediate_i2->final_i Carbonylation

References

A Comparative Guide to Validated Analytical Methods for Purity Assessment of 4-Methyl-1-phenylpyrazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of therapeutic products. 4-Methyl-1-phenylpyrazolidin-3-one is a key intermediate in the synthesis of various pharmaceutical agents, making its purity assessment a crucial step in quality control. This guide provides a comparative overview of two common and effective analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Comparison of Analytical Methods

The choice between HPLC and GC for purity analysis depends on several factors, including the volatility and thermal stability of the compound and its potential impurities, as well as the desired sensitivity and resolution. The following table summarizes the key aspects of each technique for the analysis of this compound.

FeatureMethod A: High-Performance Liquid Chromatography (HPLC)Method B: Gas Chromatography (GC)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the differential partitioning of the volatilized analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds. A purity of ≥ 98% has been reported for this compound using HPLC.[4]Suitable for volatile and thermally stable compounds. GC-MS data is available for this compound, indicating its suitability for GC analysis.[5]
Typical Stationary Phase C18 or other reversed-phase columns.Capillary columns with non-polar or medium-polarity stationary phases (e.g., DB-5, HP-5ms).
Typical Mobile/Carrier Gas A mixture of solvents, such as acetonitrile and water, often with a pH modifier.An inert gas, such as helium or nitrogen.
Detection UV-Visible spectrophotometry (diode array detector) is common for chromophoric compounds like this one.Flame Ionization Detector (FID) for general organic compounds or Mass Spectrometry (MS) for identification.
Sample Preparation Dissolution in a suitable solvent (e.g., mobile phase).Dissolution in a volatile solvent.
Advantages High resolution, versatility for a wide range of compounds, non-destructive.High sensitivity, fast analysis times, excellent for volatile impurities.
Limitations May require more complex mobile phases, higher solvent consumption.Requires the analyte to be volatile and thermally stable.

Experimental Protocols

The following sections detail the proposed experimental methodologies for the purity assessment of this compound using HPLC and GC. These protocols are based on common practices and should be validated for their intended use.

Method A: High-Performance Liquid Chromatography (HPLC)

This method is designed to provide a robust and accurate determination of the purity of this compound and to separate it from potential process-related impurities and degradation products.

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The aqueous phase may contain a buffer like 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15 minutes.

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and prepare it in the same manner as the standard solution.

3. System Suitability:

Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%.

4. Analysis:

Inject the standard solution and the sample solution into the chromatograph and record the chromatograms. Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram with that of the standard chromatogram.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing StandardPrep Prepare Standard Solution (100 µg/mL) SystemSuitability System Suitability Test (5 injections of standard) StandardPrep->SystemSuitability SamplePrep Prepare Sample Solution (100 µg/mL) Analysis Inject Standard and Sample Solutions SamplePrep->Analysis SystemSuitability->Analysis RSD ≤ 2.0% DataAcquisition Data Acquisition (Chromatograms) Analysis->DataAcquisition PurityCalc Calculate Purity (% Assay) DataAcquisition->PurityCalc

HPLC Experimental Workflow
Method B: Gas Chromatography (GC)

This GC method is suitable for the purity assessment of this compound, particularly for identifying and quantifying volatile impurities.

1. Instrumentation and Chromatographic Conditions:

  • System: A gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.

  • Column: A capillary column such as a DB-5 or HP-5ms (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable volatile solvent (e.g., methanol or acetone) in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and prepare it in the same manner as the standard solution.

3. System Suitability:

Inject the standard solution five times. The system is considered suitable if the RSD of the peak area is not more than 2.0%.

4. Analysis:

Inject the standard and sample solutions into the gas chromatograph. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC_Workflow cluster_prep_gc Solution Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing StandardPrepGC Prepare Standard Solution (1 mg/mL in Methanol) SystemSuitabilityGC System Suitability Test (5 injections of standard) StandardPrepGC->SystemSuitabilityGC SamplePrepGC Prepare Sample Solution (1 mg/mL in Methanol) AnalysisGC Inject Standard and Sample Solutions SamplePrepGC->AnalysisGC SystemSuitabilityGC->AnalysisGC RSD ≤ 2.0% DataAcquisitionGC Data Acquisition (Chromatograms) AnalysisGC->DataAcquisitionGC PurityCalcGC Calculate Purity (% Area) DataAcquisitionGC->PurityCalcGC

References

Comparison of the biological activity of different pyrazolidinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazolidinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative analysis of the anti-inflammatory, anticancer, and antimicrobial properties of various pyrazolidinone derivatives, supported by experimental data and detailed methodologies.

Anti-inflammatory Activity

Pyrazolidinone derivatives have shown considerable promise as anti-inflammatory agents. A common method to evaluate this activity is the carrageenan-induced rat paw edema model, which induces an acute inflammatory response.

Experimental Data: Anti-inflammatory Activity
CompoundDose (mg/kg)% Inhibition of EdemaReference Drug% Inhibition of Edema (Reference)
RS-2100ModerateIndomethacin62.50% (at 10 mg/kg)
RS-6100SignificantIndomethacin62.50% (at 10 mg/kg)
RS-9100SignificantIndomethacin62.50% (at 10 kg)
RS-1010040.28%Indomethacin62.50% (at 10 mg/kg)

Data sourced from a study on substituted pyrazolidine-3,5-diones. The specific structures of RS-2, RS-6, RS-9, and RS-10 are detailed in the original publication.[1]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay assesses the anti-inflammatory potential of compounds by measuring their ability to reduce acute inflammation in a rat model.

  • Animal Model: Wistar albino rats are typically used.

  • Induction of Edema: A 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar region of the rat's left hind paw.

  • Compound Administration: The test compounds are administered orally at a specific dose (e.g., 100 mg/kg) one hour before the carrageenan injection. A standard anti-inflammatory drug, such as indomethacin, is used as a positive control.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group compared to the control group that received only the vehicle.

Workflow for Anti-inflammatory Screening

G cluster_0 In Vivo Anti-inflammatory Assay Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis %11 %11 Data Analysis->%11

Caption: Workflow of the carrageenan-induced paw edema assay.

Anticancer Activity

Several pyrazolidinone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability and, consequently, the cytotoxic potential of a compound.

Experimental Data: Anticancer Activity (IC50 values in µM)
CompoundMCF-7 (Breast)MDA-MB-231 (Breast)HeLa (Cervical)A549 (Lung)
Thiazolyl-pyrazole 2-22.84--
Pyrazole Chalcone 111cHigh Inhibition-High Inhibition-
Pyrazole Imide 161a---4.91
Pyrazole Imide 161b---3.22
Pyrazoline 3a--17.5213.49
Pyrazoline 3h--24.1422.54

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data compiled from multiple studies.[2][3][4][5]

Experimental Protocol: MTT Assay

This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazolidinone derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Principle of the MTT Assay

G cluster_0 MTT Assay Principle Viable_Cell Viable Cell Mitochondrial_Reductase Mitochondrial_Reductase Viable_Cell->Mitochondrial_Reductase contains MTT MTT (Yellow) No_Reaction No Color Change MTT->No_Reaction MTT->Mitochondrial_Reductase Formazan Formazan (Purple) Dead_Cell Dead Cell Dead_Cell->No_Reaction Mitochondrial_Reductase->Formazan reduces

Caption: Conversion of MTT to formazan by viable cells.

Antimicrobial Activity

Pyrazolidinone derivatives have also demonstrated activity against a range of bacterial and fungal strains. The antimicrobial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC) and the zone of inhibition.

Experimental Data: Antimicrobial Activity
CompoundBacterial StrainZone of Inhibition (mm)Fungal StrainMIC (µg/mL)
4cS. aureusSignificantC. albicans-
4fE. coliSignificantC. albicans-
4gS. aureusSignificantC. albicans-
5S. aureus-C. albicans64
19S. aureus, P. aeruginosa--64
22P. aeruginosa, B. subtilis---
24S. aureus, E. faecalis--64
26B. subtilis---

Data from studies on various pyrazolidinone and pyrazoline derivatives.[6][7][8] "Significant" indicates notable activity as reported in the source.

Experimental Protocol: Microbroth Dilution Method (for MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Serial dilutions of the test compounds are made in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Logical Flow of Antimicrobial Screening

G Start Start Compound_Synthesis Synthesize Pyrazolidinone Derivatives Start->Compound_Synthesis Primary_Screening Primary Screening (e.g., Disc Diffusion) Compound_Synthesis->Primary_Screening Active_Compounds Active? Primary_Screening->Active_Compounds Quantitative_Assay Quantitative Assay (e.g., MIC Determination) Active_Compounds->Quantitative_Assay Yes Stop Stop Active_Compounds->Stop No Lead_Identification Identify Lead Compounds Quantitative_Assay->Lead_Identification

Caption: General workflow for antimicrobial drug discovery.

References

A Comparative Guide to the Analytical Characterization of 4-Methyl-1-phenylpyrazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise structural elucidation of small molecules is a cornerstone of drug design and quality control. This guide provides a comparative analysis of X-ray crystallography alongside other key analytical techniques for the characterization of 4-Methyl-1-phenylpyrazolidin-3-one, a heterocyclic compound of interest in medicinal chemistry.

Structural and Physicochemical Properties

This compound is a small molecule with the chemical formula C₁₀H₁₂N₂O.[1][2][3] Its structure and properties are foundational to its potential biological activity and require accurate determination. A summary of its key identifiers and properties is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O[1][2][3]
Molecular Weight 176.22 g/mol [1][2]
CAS Number 2654-57-1[1][3]
Appearance Very slightly yellow crystalline powder[1][3]
Melting Point 142.5-143 °C[3]
Water Solubility 19 µg/mL[1][3]
LogP 1.8[1]

X-ray Crystallographic Analysis: The Gold Standard for Structure Determination

X-ray crystallography is a powerful technique that provides unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid.[4] This method is unparalleled in its ability to reveal precise bond lengths, bond angles, and stereochemistry, which are critical for understanding molecular interactions and for rational drug design.[4]

The following protocol is a representative example based on methodologies used for similar small organic molecules.[5][7]

  • Crystallization : Single crystals of this compound would be grown, likely using a slow evaporation method from a suitable solvent such as ethanol, methanol, or a solvent mixture.

  • Data Collection : A suitable single crystal would be mounted on a diffractometer. X-ray diffraction data would be collected at a controlled temperature, often low temperature (e.g., 150 K), using a specific radiation source (e.g., Cu Kα or Mo Kα).

  • Structure Solution and Refinement : The collected diffraction data would be processed to determine the unit cell dimensions and space group. The crystal structure would then be solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the most detailed structural information, other analytical techniques are essential for a comprehensive characterization, especially when suitable crystals cannot be obtained.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing.[4]Unambiguous and definitive structural determination.[4]Requires a suitable single crystal, which can be challenging to grow.[4]
NMR Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms.[9][10]Provides detailed structural information in solution, does not require crystallization.[10]Does not provide precise bond lengths and angles. Complex spectra can be difficult to interpret fully.[10]
Mass Spectrometry (MS) Provides the exact mass of the molecule and information about its fragmentation pattern, confirming the molecular formula.[1][11][12]High sensitivity, requires very small amounts of sample, can be coupled with chromatography for mixture analysis.[11]Does not provide information about the 3D structure or stereochemistry.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their vibrational frequencies.[1]Fast, non-destructive, and provides a characteristic fingerprint of the molecule.Provides limited information on the overall molecular structure and connectivity.
UV-Vis Spectroscopy Provides information about conjugated systems and electronic transitions within the molecule.[1]Simple, fast, and useful for quantitative analysis.Provides limited structural information, many compounds have similar spectra.

Experimental Workflow for Small Molecule Characterization

The logical flow for characterizing a new small molecule like this compound typically involves a combination of these techniques to build a complete profile of the compound.

Small_Molecule_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Analysis cluster_crystallography Definitive Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Verify Structure ms Mass Spectrometry purification->ms Confirm Mass ir IR Spectroscopy purification->ir Identify Functional Groups uv UV-Vis Spectroscopy purification->uv Analyze Electronic Properties crystallization Crystallization nmr->crystallization final_structure Complete Structural Profile nmr->final_structure ms->crystallization ms->final_structure ir->crystallization ir->final_structure uv->crystallization uv->final_structure xray X-ray Crystallography crystallization->xray xray->final_structure Definitive 3D Structure

Caption: Workflow for the comprehensive characterization of a small molecule.

Conclusion

The characterization of this compound for drug development purposes necessitates a multi-faceted analytical approach. While spectroscopic methods such as NMR, MS, and IR provide crucial and often sufficient information for initial identification and quality control, X-ray crystallography remains the definitive method for elucidating the precise three-dimensional structure. For drug discovery and design, where understanding the exact conformation and stereochemistry is paramount for predicting binding interactions with biological targets, the pursuit of a single-crystal X-ray structure is highly recommended. The combination of these techniques provides a robust and comprehensive understanding of the molecule's chemical identity and properties.

References

Performance of 4-Methyl-1-phenylpyrazolidin-3-one in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 4-Methyl-1-phenylpyrazolidin-3-one in various solvent systems, a critical aspect for its application in pharmaceutical and agrochemical research and development. Due to its role as a versatile intermediate, understanding its behavior in different solvents is paramount for optimizing reaction conditions, formulation development, and ensuring product stability. This document summarizes available data on its solubility and stability, compares it with a key alternative, and provides standardized experimental protocols for performance evaluation.

Physicochemical Properties

This compound is a slightly yellow crystalline powder.[1] Key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol [2]
CAS Number 2654-57-1
Melting Point 133-136 °C

Solubility Profile

The solubility of this compound is a crucial parameter for its use in solution-based chemical reactions and formulations. Currently, publicly available quantitative solubility data for this compound in a range of common organic solvents is limited.

A summary of the available solubility information is presented below.

Solvent SystemSolubility
Aqueous Buffer (pH 7.4)19 µg/mL[1]
MethanolSoluble (Qualitative)
EthanolData not available
AcetoneData not available
Dimethyl Sulfoxide (DMSO)Data not available

Note: The lack of comprehensive quantitative solubility data in common organic solvents represents a significant knowledge gap. Researchers are encouraged to determine solubility experimentally based on their specific application needs.

Stability Overview

General Stability Considerations:

  • Hydrolytic Stability: Protic solvents, especially under acidic or basic conditions, may promote the hydrolysis of the pyrazolidinone ring.

  • Oxidative Stability: The presence of oxidizing agents or exposure to air could lead to degradation.

  • Photostability: Exposure to light, particularly UV radiation, may induce degradation pathways.

To ensure the integrity of this compound, it is recommended to store it in a cool, dark place and to handle it under an inert atmosphere when in solution, especially for long-term storage or in reactive systems.

Comparative Analysis with Edaravone

A relevant alternative to this compound in certain therapeutic research areas is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger. While structurally similar, the difference in the pyrazolidinone ring saturation can influence their chemical properties and reactivity.

FeatureThis compoundEdaravone
Chemical Structure Saturated pyrazolidinone ringUnsaturated pyrazolinone ring
Primary Application Chemical intermediateNeuroprotective agent, free radical scavenger
Reactivity Generally less reactive due to saturated ringMore reactive, particularly towards free radicals[3]
Reaction Rate with Hydroxyl Radical Data not available~3.0 x 10¹⁰ M⁻¹s⁻¹[4]

The higher reactivity of Edaravone with free radicals is a key aspect of its therapeutic mechanism.[3] The saturated ring of this compound suggests it may be more stable in certain chemical environments but less effective as a radical scavenger.

Experimental Protocols

To address the gap in performance data, the following are detailed methodologies for key experiments.

Protocol 1: Determination of Solubility via Shake-Flask Method

This protocol outlines the equilibrium solubility determination of this compound in various solvents.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., methanol, ethanol, acetone, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol 2: Stability Assessment via Forced Degradation Studies

This protocol describes a method to assess the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in the desired solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Add hydrochloric acid to the stock solution to a final concentration of 0.1 M HCl.

    • Basic Hydrolysis: Add sodium hydroxide to the stock solution to a final concentration of 0.1 M NaOH.

    • Oxidative Degradation: Add hydrogen peroxide to the stock solution to a final concentration of 3% H₂O₂.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C).

    • Photodegradation: Expose the stock solution to a controlled light source (e.g., UV lamp).

  • Time Points: Withdraw aliquots from each stressed sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Data Analysis: Quantify the remaining percentage of this compound at each time point to determine the degradation rate.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Prepare supersaturated solution (excess compound in solvent) B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Dilute clear supernatant C->D E Analyze concentration by HPLC D->E F Calculate solubility E->F

Caption: Workflow for determining the solubility of this compound.

Logical Relationship in Stability Studies

G Forced Degradation Study Logic cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis Sampling Sample at time points Acid->Sampling Base Basic Hydrolysis Base->Sampling Oxidation Oxidative Degradation Oxidation->Sampling Thermal Thermal Stress Thermal->Sampling Photo Photolytic Stress Photo->Sampling HPLC Stability-indicating HPLC Sampling->HPLC Quantification Quantify parent and degradants HPLC->Quantification Compound This compound in solution Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Logical flow of a forced degradation stability study.

References

A Comparative Purity Analysis of Commercially Available 4-Methyl-1-phenylpyrazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive purity analysis of commercially available 4-Methyl-1-phenylpyrazolidin-3-one, a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Understanding the purity profile of this compound is critical for ensuring the quality, safety, and efficacy of downstream products. This document compares the purity of this compound from various suppliers, details the analytical methods used for purity determination, and discusses potential impurities. Furthermore, it provides a comparison with its primary alternative, Phenidone.

Introduction to this compound

This compound (CAS No. 2654-57-1), also known as Phenidone B, is a pyrazolidinone derivative.[1] It serves as a crucial building block in organic synthesis, particularly in the development of anti-inflammatory, analgesic, and other therapeutic agents. Given its role in the synthesis of active pharmaceutical ingredients (APIs), the purity of commercially available this compound is of paramount importance. Impurities can affect the yield and safety profile of the final drug product.

Comparison of Commercial this compound

The purity of this compound can vary between suppliers. The following table summarizes the stated purity levels from a selection of commercial vendors. It is important to note that these are the suppliers' claims and independent verification is always recommended.

SupplierStated PurityAnalytical Method
Supplier A≥98%HPLC
Supplier B97%Not Specified
Supplier C>98.0%HPLC, (T)
Supplier D99.0%Not Specified

Note: The actual purity of a specific batch should always be confirmed by obtaining a Certificate of Analysis (CoA) from the supplier.

Alternatives to this compound

The primary alternative to this compound is Phenidone (1-phenyl-3-pyrazolidinone).[2] Phenidone is widely used as a photographic developer and has been investigated for its anti-inflammatory properties.[2] Other derivatives include Dimezone (4,4-dimethyl-1-phenylpyrazolidin-3-one) and Dimezone S (4-hydroxymethyl-4-methyl-1-phenylpyrazolidin-3-one), which are reported to have greater stability in alkaline solutions.[3]

The choice between these compounds often depends on the specific application, desired reactivity, and stability requirements. For instance, in photographic development, Phenidone is known for its high efficiency and low toxicity compared to other developing agents.[2]

Potential Impurities in this compound

Impurities in this compound can originate from starting materials, byproducts of the synthesis, or degradation products. The common synthesis of pyrazolidinones involves the reaction of a hydrazine derivative with an ester. For this compound, this typically involves the reaction of phenylhydrazine with ethyl 2-methylacetoacetate.

Potential Impurities Include:

  • Unreacted Starting Materials: Phenylhydrazine and ethyl 2-methylacetoacetate.

  • Byproducts of the Cyclization Reaction: Isomeric pyrazolidinones or incompletely cyclized intermediates.

  • Degradation Products: The pyrazolidinone ring can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[4]

  • Residual Solvents: Solvents used during the synthesis and purification process.

The following diagram illustrates a simplified workflow for identifying these potential impurities.

cluster_synthesis Synthesis cluster_impurities Potential Impurities Phenylhydrazine Phenylhydrazine Reaction Cyclization Reaction Phenylhydrazine->Reaction StartingMaterials Unreacted Starting Materials Phenylhydrazine->StartingMaterials Ester Ethyl 2-methylacetoacetate Ester->Reaction Ester->StartingMaterials Product This compound Reaction->Product Byproducts Reaction Byproducts Reaction->Byproducts Side Reactions Degradation Degradation Products Product->Degradation Hydrolysis

Potential Sources of Impurities.

Experimental Protocols for Purity Analysis

Accurate determination of the purity of this compound requires robust analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful technique for separating and quantifying impurities in non-volatile and thermally labile compounds.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A typical gradient could be:

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: 20% to 80% Acetonitrile

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: 80% to 20% Acetonitrile

    • 35-40 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Sample Sample Preparation (1 mg/mL in mobile phase) HPLC HPLC System (C18 Column, UV Detector) Sample->HPLC Chromatogram Chromatogram Generation HPLC->Chromatogram Analysis Data Analysis (Peak Area Integration) Chromatogram->Analysis Result Purity Report (% Area) Analysis->Result

HPLC Purity Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain byproducts.

Methodology:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.

Data Analysis: Impurities are identified by comparing their mass spectra to a library (e.g., NIST). Quantification can be performed using an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Profiling

¹H NMR spectroscopy is an excellent tool for structural confirmation and for identifying and quantifying impurities, often without the need for reference standards of the impurities themselves (qNMR).

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard (for qNMR): A certified reference material with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).

Data Analysis: The purity of the sample can be calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.

Conclusion

The purity of commercially available this compound is a critical parameter for researchers and professionals in the pharmaceutical and chemical industries. This guide has provided a comparative overview of the stated purities from various suppliers, discussed potential impurities, and presented detailed analytical protocols for comprehensive purity assessment. It is strongly recommended that users perform their own purity analysis on purchased materials to ensure they meet the requirements of their specific applications. The use of multiple analytical techniques will provide a more complete and reliable purity profile.

References

Cross-Reactivity Profile of 4-Methyl-1-phenylpyrazolidin-3-one and its Analogs in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1-phenyl-3-pyrazolidinone derivatives, with a focus on their cross-reactivity in common biological assays. Due to a lack of publicly available biological assay data for 4-Methyl-1-phenylpyrazolidin-3-one, this guide will utilize data for its parent compound, Phenidone (1-phenyl-3-pyrazolidinone), and other relevant derivatives to provide a comprehensive overview for researchers. The information presented herein is intended to support further investigation and experimental design in the exploration of this chemical class for therapeutic applications.

Introduction to 1-Phenyl-3-Pyrazolidinone Derivatives

1-phenyl-3-pyrazolidinone and its derivatives are a class of heterocyclic organic compounds that have garnered interest in medicinal chemistry.[1] The parent compound, Phenidone, is known for its dual inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[2] These enzymes are involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these pathways, 1-phenyl-3-pyrazolidinone derivatives present potential as anti-inflammatory agents.[1] This guide explores the inhibitory profiles of these compounds against COX and LOX enzymes to understand their potential for cross-reactivity and to inform the design of selective inhibitors.

Comparative Biological Activity

The following table summarizes the available in vitro inhibitory activities of Phenidone and its derivatives against key enzymes in the arachidonic acid pathway. This data is crucial for understanding the structure-activity relationships and the cross-reactivity profiles of this class of compounds.

CompoundTarget EnzymeIC50 (µM)Assay TypeReference
Phenidone 5-Lipoxygenase0.18Rat PMNLHlasta, D. J., et al. (1991)
Cyclooxygenase--[2]
4,4-Dimethyl-1-phenylpyrazolidin-3-one 5-Lipoxygenase0.09Rat PMNLHlasta, D. J., et al. (1991)
4-Methyl-1-(4-bromophenyl)pyrazolidin-3-one 5-Lipoxygenase0.11Rat PMNLHlasta, D. J., et al. (1991)
Celecoxib COX-1>100Human Whole BloodB. M. Prasit, et al. (1999)
COX-20.04Human Whole BloodB. M. Prasit, et al. (1999)
Zileuton 5-Lipoxygenase0.5Human NeutrophilD. W. Brooks, et al. (1991)

Note: Data for this compound is not currently available in the public domain. The data presented for Phenidone and its derivatives is intended to serve as a reference point for potential activity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of biological activity and cross-reactivity. The following are generalized methodologies for key enzyme inhibition assays relevant to the study of 1-phenyl-3-pyrazolidinone derivatives.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the production of prostaglandin E2 (PGE2) from arachidonic acid by COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Enzyme immunoassay (EIA) kit for PGE2 detection

  • Assay buffer (e.g., Tris-HCl)

Procedure:

  • The test compound and reference inhibitors are pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer at 37°C for a specified time (e.g., 15 minutes).

  • The reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed at 37°C for a defined period (e.g., 10 minutes).

  • The reaction is terminated by the addition of a stop solution (e.g., a solution of hydrochloric acid).

  • The concentration of PGE2 produced is quantified using a competitive EIA kit according to the manufacturer's instructions.

  • The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to the amount produced in the control (vehicle-treated) samples.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the production of leukotrienes from arachidonic acid by the 5-LOX enzyme.

Materials:

  • Human recombinant 5-LOX enzyme or isolated human polymorphonuclear leukocytes (PMNLs) as a source of 5-LOX

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound)

  • Reference inhibitor (e.g., Zileuton)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Calcium ionophore (e.g., A23187) to stimulate 5-LOX activity in cells

  • Method for detection of 5-LOX products (e.g., UV-spectrophotometry to measure the formation of conjugated dienes, or an EIA kit for specific leukotrienes like LTB4)

Procedure:

  • The test compound and reference inhibitor are pre-incubated with the 5-LOX enzyme or cell suspension at 37°C.

  • The reaction is initiated by the addition of arachidonic acid (and calcium ionophore if using cells).

  • The reaction is incubated at 37°C for a specified time.

  • The reaction is terminated, and the products are extracted.

  • The amount of 5-LOX product is quantified.

  • The percentage of inhibition is calculated, and IC50 values are determined as described for the COX assay.

Visualizing Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_0 Arachidonic Acid Cascade AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation_PG Inflammation PGs->Inflammation_PG Inflammation_LT Inflammation LTs->Inflammation_LT

Caption: The Arachidonic Acid Cascade showing the roles of COX and LOX enzymes.

cluster_1 Cross-Reactivity Assay Workflow Start Prepare Compound Solutions (Test & Reference) Assay1 COX-1 Inhibition Assay Start->Assay1 Assay2 COX-2 Inhibition Assay Start->Assay2 Assay3 5-LOX Inhibition Assay Start->Assay3 Data Quantify Enzyme Activity (e.g., PGE2, LTB4 levels) Assay1->Data Assay2->Data Assay3->Data Analysis Calculate % Inhibition & IC50 Values Data->Analysis Comparison Compare IC50 Values for Cross-Reactivity Profile Analysis->Comparison

Caption: Workflow for assessing the cross-reactivity of a compound in biological assays.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-1-phenylpyrazolidin-3-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 4-Methyl-1-phenylpyrazolidin-3-one is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and waste management of this compound.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as having acute oral toxicity and may cause skin sensitization.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound. This includes, but is not limited to, safety goggles, lab coats, and appropriate chemical-resistant gloves.

Quantitative Hazard Data

For a clear understanding of the hazard profile of this compound, the following table summarizes its key classifications.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3 / 4Danger / WarningH301: Toxic if swallowed / H302: Harmful if swallowed[1]
Skin SensitizationCategory 1WarningH317: May cause an allergic skin reaction[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, must be carried out in a manner that ensures the safety of personnel and minimizes environmental impact. The following protocol outlines the necessary steps for its disposal.

Waste Segregation and Collection:
  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, clearly labeled, and sealed waste container. The container should be compatible with the chemical and prevent any leakage.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in the same designated solid waste container.

  • Solutions: If the compound is in a solution, it should be collected in a labeled, sealed, and appropriate liquid waste container. Do not mix with incompatible waste streams.

Labeling:
  • All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., skull and crossbones for acute toxicity).

Storage:
  • Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

Disposal Request:
  • Once the waste container is full or ready for disposal, a pickup request should be submitted to the institution's Environmental Health and Safety (EHS) department. Follow your institution's specific procedures for waste pickup.

Decontamination:
  • Glassware: All glassware that has been in contact with this compound should be decontaminated. A triple rinse with an appropriate solvent (e.g., ethanol or acetone), followed by a wash with soap and water, is a common and effective procedure. The initial rinsate should be collected as hazardous waste.

  • Work Surfaces: Decontaminate any work surfaces, such as fume hood benches, by wiping them down with a suitable solvent and then cleaning with a detergent solution. All cleaning materials should be disposed of as contaminated solid waste.

Spill Management:
  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area as described above.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound in a laboratory setting.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_handling Handling & Storage cluster_disposal Final Disposal Unused_Solid Unused/Contaminated Solid Compound Solid_Waste_Container Designated Solid Waste Container Unused_Solid->Solid_Waste_Container Contaminated_Materials Contaminated Materials (Gloves, Paper, etc.) Contaminated_Materials->Solid_Waste_Container Solutions Solutions Containing the Compound Liquid_Waste_Container Designated Liquid Waste Container Solutions->Liquid_Waste_Container Labeling Label Container with Chemical Name & Hazards Solid_Waste_Container->Labeling Liquid_Waste_Container->Labeling Storage Store in Satellite Accumulation Area Labeling->Storage EHS_Request Submit Disposal Request to EHS Storage->EHS_Request Approved_Facility Disposal at an Approved Waste Facility EHS_Request->Approved_Facility

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Comprehensive Safety and Handling Guide for 4-Methyl-1-phenylpyrazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring safe handling of chemicals like 4-Methyl-1-phenylpyrazolidin-3-one is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure a secure laboratory environment.

Chemical Information:

  • Name: this compound

  • CAS Number: 2654-57-1

  • Physical Form: Very slightly yellow crystalline powder[1][2].

  • Molecular Formula: C₁₀H₁₂N₂O[1][3].

  • Molecular Weight: 176.21 g/mol [4].

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are:

  • Acute Toxicity (Oral): Toxic if swallowed[2][4].

  • Skin Sensitization: May cause an allergic skin reaction[2][4].

  • Irritation: May cause irritation to the skin, eyes, and respiratory system[1][5].

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationRecommended Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) Primary: Nitrile gloves (double-gloving recommended), safety glasses with side shields or chemical splash goggles, lab coat, and a properly fitted N95 or higher particulate respirator.
Secondary: Face shield if there is a significant risk of dust generation.
Solution Preparation Primary: Nitrile gloves, chemical splash goggles, and a lab coat.
Secondary: Work should be performed in a chemical fume hood to avoid inhalation of any aerosols.
General Handling and Transfers Primary: Nitrile gloves, safety glasses with side shields, and a lab coat.
Spill Cleanup Primary: Chemical-resistant gloves (e.g., nitrile), chemical splash goggles, disposable coveralls, and an appropriate respirator with particulate filters.
Secondary: A full-face respirator may be necessary for large spills or in poorly ventilated areas[6].

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing exposure and ensuring safety.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing stock solutions, use a chemical fume hood or a powder containment hood[5][7].

  • Ensure that an eyewash station and safety shower are readily accessible[8].

  • Before starting any work, review the Safety Data Sheet (SDS) for the most current hazard information and emergency procedures.

2. Weighing and Transfer:

  • When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.

  • Use anti-static weigh paper or a container to prevent dispersal of the powder.

  • Handle the powder gently to minimize dust generation.

3. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If heating is required, use a controlled heating source such as a heating mantle or a water bath and ensure proper ventilation.

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn[9].

  • Clean all contaminated surfaces with an appropriate solvent and then with soap and water.

  • Decontaminate all equipment used.

Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

1. Evacuate and Secure the Area:

  • Alert others in the vicinity of the spill.

  • If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Restrict access to the spill area.

2. Assess the Spill:

  • Determine the extent of the spill and the associated hazards.

  • For small powder spills, you may proceed with cleanup if you are trained and have the appropriate PPE.

  • For large spills, contact your institution's environmental health and safety (EHS) department.

3. Spill Cleanup Procedure for Powders:

  • Wear the appropriate PPE as outlined in the table above.

  • Gently cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne[6].

  • Carefully scoop or sweep the material into a labeled, sealable waste container. Avoid creating dust.

  • Clean the spill area with a wet cloth or sponge, starting from the outside and working inwards.

  • Place all contaminated materials, including gloves and cleaning supplies, into the hazardous waste container.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all solutions containing this chemical in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal[9][10].

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review SDS B Don PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Solid C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Equipment F->G I Clean Work Area F->I H Dispose of Waste G->H J Doff PPE & Wash Hands I->J Spill Spill Occurs Evacuate Evacuate & Secure Spill->Evacuate Assess Assess Spill Evacuate->Assess Cleanup Cleanup Assess->Cleanup Small Spill ContactEHS Contact EHS Assess->ContactEHS Large Spill Cleanup->H

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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4-Methyl-1-phenylpyrazolidin-3-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.